Product packaging for Tiotidine(Cat. No.:CAS No. 69014-14-8)

Tiotidine

カタログ番号: B1662263
CAS番号: 69014-14-8
分子量: 312.4 g/mol
InChIキー: YDDXVAXDYKBWDX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

1-cyano-3-[2-[[2-(diaminomethylideneamino)-4-thiazolyl]methylthio]ethyl]-2-methylguanidine is a member of thiazoles.
TIOTIDINE is a small molecule drug with a maximum clinical trial phase of II.
UD gives slightly different structure for this cpd;  RN given refers to parent cpd;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N8S2 B1662263 Tiotidine CAS No. 69014-14-8

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-cyano-3-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-methylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N8S2/c1-14-9(16-6-11)15-2-3-19-4-7-5-20-10(17-7)18-8(12)13/h5H,2-4H2,1H3,(H2,14,15,16)(H4,12,13,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDXVAXDYKBWDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN=C(NCCSCC1=CSC(=N1)N=C(N)N)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046341
Record name Tiotidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69014-14-8
Record name Tiotidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69014-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiotidine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069014148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tiotidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TIOTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZU9AIZ69M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Tiotidine: A Technical Guide to its Chemical Structure and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiotidine is a potent and selective histamine H2 receptor antagonist that has been instrumental in the study of gastric acid secretion and the broader pharmacology of histamine receptors. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed methodologies for key experimental assays are provided, and the relevant signaling pathways are visualized to facilitate a comprehensive understanding of its mechanism of action. All quantitative data are summarized in structured tables for ease of reference and comparison.

Chemical Structure and Identity

This compound is a synthetic compound belonging to the guanidine and thiazole classes of organic molecules. It is an achiral molecule.

IdentifierValue
IUPAC Name 2-Cyano-1-[2-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]ethyl]-3-methylguanidine
CAS Number 69014-14-8
Molecular Formula C₁₀H₁₆N₈S₂
Molecular Weight 312.41 g/mol [1]
SMILES CN\C(NCCSCC1=CSC(\N=C(/N)N)=N1)=N/C#N
InChI Key YDDXVAXDYKBWDX-UHFFFAOYSA-N

Physicochemical Properties

PropertyValueSource
pKa Data not available
logP Data not available
Aqueous Solubility Data not available
Solubility in Ethanol Soluble to 10 mMR&D Systems
Solubility in DMSO Soluble to 100 mMR&D Systems

Pharmacological Properties

This compound is a highly potent and selective antagonist of the histamine H2 receptor. Notably, further studies have characterized it as an inverse agonist, meaning it not only blocks the action of histamine but also reduces the basal activity of the receptor.[2]

ParameterValueSpecies/System
Target Histamine H2 Receptor
Pharmacological Action Inverse Agonist
pA₂ 7.3 - 7.8Guinea-pig right atrium
Kᵢ (inhibition of cAMP) 4 x 10⁻⁸ MDispersed mucosal cells from guinea pig stomach[3]
Binding Affinity (Kᵈ) High affinity site: 2.2 ± 0.8 nMLow affinity site: 20 ± 3 nMU-937 cells
Potency vs. Cimetidine Approximately 8 times more potent on a molar basis as an inhibitor of gastric acid secretionHuman

This compound exhibits negligible activity at histamine H1 and H3 receptors, highlighting its selectivity for the H2 receptor subtype.[4]

Signaling Pathway

This compound exerts its pharmacological effects by modulating the signaling pathway of the histamine H2 receptor, which is a G-protein coupled receptor (GPCR).

Histamine_H2_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2R Histamine H2 Receptor (Inactive) Histamine->H2R Binds H2R_active Histamine H2 Receptor (Active) H2R->H2R_active Conformational Change Gs Gs Protein (αβγ) H2R->Gs Inhibits Basal Activity H2R_active->Gs Activates AC Adenylate Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response Phosphorylates Targets This compound This compound This compound->H2R Binds (Inverse Agonist)

Caption: Histamine H2 receptor signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.

Radioligand Binding Assay using [³H]-Tiotidine

This assay is used to determine the binding affinity of this compound to the histamine H2 receptor.

Radioligand_Binding_Assay prep 1. Membrane Preparation - Homogenize cells/tissues expressing H2 receptors. - Isolate membrane fraction by centrifugation. incubation 2. Incubation - Incubate membrane preparation with increasing concentrations of [³H]-Tiotidine. - Include parallel tubes with excess unlabeled This compound to determine non-specific binding. prep->incubation separation 3. Separation - Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand. incubation->separation wash 4. Washing - Wash filters with ice-cold buffer to remove unbound [³H]-Tiotidine. separation->wash counting 5. Scintillation Counting - Place filters in scintillation vials with cocktail. - Quantify radioactivity using a scintillation counter. wash->counting analysis 6. Data Analysis - Calculate specific binding (Total - Non-specific). - Determine Kd and Bmax by Scatchard analysis or non-linear regression. counting->analysis

Caption: Workflow for a radioligand binding assay using [³H]-Tiotidine.

Detailed Steps:

  • Membrane Preparation:

    • Cells or tissues expressing the histamine H2 receptor are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The supernatant is then centrifuged at high speed to pellet the membrane fraction. The pellet is washed and resuspended in the assay buffer.

  • Incubation:

    • In a series of tubes, a constant amount of membrane preparation is incubated with increasing concentrations of [³H]-Tiotidine.

    • A parallel set of tubes is prepared with the addition of a high concentration of unlabeled this compound (e.g., 10 µM) to determine non-specific binding.

    • The incubation is typically carried out at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the free radioligand passes through.

  • Washing:

    • The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification of Radioactivity:

    • The filters are placed in scintillation vials containing a scintillation cocktail.

    • The amount of radioactivity on each filter is quantified using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of [³H]-Tiotidine.

    • The dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by analyzing the specific binding data using Scatchard analysis or non-linear regression.

cAMP Level Determination Assay

This functional assay measures the effect of this compound on the intracellular levels of cyclic AMP (cAMP), a second messenger in the histamine H2 receptor signaling pathway.

cAMP_Assay cell_culture 1. Cell Culture - Culture cells expressing histamine H2 receptors (e.g., U-937 or transfected HEK293 cells). treatment 2. Cell Treatment - Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. - Treat cells with varying concentrations of this compound. cell_culture->treatment stimulation 3. Agonist Stimulation (Optional) - To measure antagonist effect, stimulate cells with a known concentration of histamine after this compound pre-incubation. treatment->stimulation lysis 4. Cell Lysis - Terminate the reaction and lyse the cells to release intracellular cAMP. stimulation->lysis quantification 5. cAMP Quantification - Measure cAMP levels in the cell lysates using a competitive immunoassay (e.g., ELISA, HTRF). lysis->quantification analysis 6. Data Analysis - Generate dose-response curves to determine the IC₅₀ of this compound. quantification->analysis

Caption: Workflow for a cAMP level determination assay.

Detailed Steps:

  • Cell Culture:

    • Cells endogenously expressing the histamine H2 receptor (e.g., U-937 cells) or cells transiently or stably transfected with the receptor (e.g., HEK293 cells) are cultured to an appropriate density.

  • Cell Treatment:

    • The cells are harvested and resuspended in a physiological buffer.

    • To prevent the degradation of cAMP, the cells are pre-incubated with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX).

    • The cells are then treated with various concentrations of this compound. To measure its inverse agonist activity, no further stimulation is needed.

  • Agonist Stimulation (for antagonist activity):

    • To characterize this compound as an antagonist, after pre-incubation with the compound, the cells are stimulated with a fixed concentration of histamine (typically the EC₅₀ or EC₈₀) to induce cAMP production.

  • Cell Lysis:

    • The reaction is stopped at a specific time point, and the cells are lysed to release the intracellular cAMP.

  • cAMP Quantification:

    • The concentration of cAMP in the cell lysates is measured using a commercially available kit, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay. These assays are typically based on the principle of competitive binding.

  • Data Analysis:

    • The results are used to generate dose-response curves, from which the half-maximal inhibitory concentration (IC₅₀) of this compound can be calculated. This value represents the concentration of this compound required to inhibit 50% of the maximal response (either basal or histamine-stimulated).

Conclusion

This compound is a well-characterized and valuable pharmacological tool for the investigation of the histamine H2 receptor. Its high potency and selectivity, coupled with its inverse agonist properties, have provided significant insights into the molecular mechanisms of H2 receptor function and signaling. The experimental protocols detailed in this guide serve as a foundation for the continued study of this and other related compounds in both basic research and drug development settings.

References

An In-depth Technical Guide to the Synthesis of Tiotidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of a feasible synthetic pathway for Tiotidine, a potent and selective histamine H₂-receptor antagonist. The synthesis is presented as a multi-step process, commencing with readily available starting materials and proceeding through key intermediates to yield the final active pharmaceutical ingredient. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic route and experimental workflows.

Overview of the Synthetic Strategy

The synthesis of this compound (I) can be conceptually divided into the preparation of two key structural fragments: the 2-guanidinothiazole core (Intermediate A) and the N-cyano-N'-methylguanidine side chain, which is ultimately formed by coupling Intermediate A with a suitable precursor. A plausible and efficient retrosynthetic analysis suggests the pathway outlined below.

The forward synthesis, therefore, involves three main stages:

  • Stage 1: Synthesis of 2-Guanidino-4-(chloromethyl)thiazole hydrochloride (Intermediate A). This stage involves the cyclization of amidinothiourea with 1,3-dichloroacetone.

  • Stage 2: Synthesis of the side chain precursor, N-Cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine (Intermediate C). This intermediate is prepared from cysteamine hydrochloride and N-cyano-N',S-dimethylisothiourea.

  • Stage 3: Coupling of Intermediate A and Intermediate C. The final step involves the nucleophilic substitution of the chlorine atom in Intermediate A by the thiol group of Intermediate C to form this compound.

Detailed Synthetic Pathway and Experimental Protocols

Stage 1: Synthesis of 2-Guanidino-4-(chloromethyl)thiazole hydrochloride (Intermediate A)

This initial stage constructs the core thiazole ring of this compound.

Reaction Scheme:

G Amidinothiourea Amidinothiourea reaction Acetone Amidinothiourea->reaction + Dichloroacetone 1,3-Dichloroacetone Dichloroacetone->reaction IntermediateA 2-Guanidino-4-(chloromethyl)thiazole hydrochloride (Intermediate A) reaction->IntermediateA

Caption: Synthesis of Intermediate A.

Experimental Protocol:

A suspension of amidinothiourea (16.8 g) in acetone (75 ml) is prepared in a reaction vessel. To this suspension, a solution of 1,3-dichloroacetone (18 g) in acetone (60 ml) is added. The reaction is exothermic, and the crystalline suspension gradually transforms into a fine white solid. The mixture is stirred overnight at room temperature to ensure complete reaction. The resulting solid product, 2-guanidino-4-(chloromethyl)thiazole hydrochloride (Intermediate A), is collected by filtration and washed with acetone. For further purification, crystallization from ethanol can be performed.[1]

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )AmountYield
Amidinothiourea118.1616.8 g-
1,3-Dichloroacetone126.9718 g-
Intermediate A229.1123 g~85%
Stage 2: Synthesis of N-Cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine (Intermediate C)

This stage prepares the cyanoguanidine side chain with a terminal thiol group for coupling.

Reaction Scheme:

G CysteamineHCl Cysteamine hydrochloride reaction Ethanol/Water, NaOH CysteamineHCl->reaction + Isothiourea N-Cyano-N',S-dimethylisothiourea Isothiourea->reaction IntermediateC N-Cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine (Intermediate C) reaction->IntermediateC

Caption: Synthesis of Intermediate C.

Experimental Protocol:

A suspension of N-cyano-N',S-dimethylisothiourea (6.46 g) in ethanol (100 ml) is prepared. A solution of cysteamine hydrochloride (5.68 g) in water (20 ml) is added to this suspension. Subsequently, a solution of sodium hydroxide (4.0 g) in water (20 ml) is added to the mixture. The resulting suspension is heated under reflux for one hour, during which the solution becomes clear. After the reaction is complete, the ethanol is removed under reduced pressure. Additional water is added, and the alkaline aqueous solution is extracted with ethyl acetate to remove any unreacted starting materials. The aqueous solution is then acidified to pH 4 with hydrochloric acid and extracted with ethyl acetate. This final organic extract is dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and the solvent is evaporated to yield N-cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine (Intermediate C) as a colorless oil.[2]

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )AmountYield
Cysteamine hydrochloride113.615.68 g-
N-Cyano-N',S-dimethylisothiourea129.196.46 g-
Intermediate C158.236.12 g~77%
Stage 3: Synthesis of this compound (I)

The final stage involves the coupling of the two key intermediates to form this compound.

Reaction Scheme:

G IntermediateA Intermediate A reaction Methanol/Water, NaOH IntermediateA->reaction + IntermediateC Intermediate C IntermediateC->reaction This compound This compound (I) reaction->this compound

Caption: Final synthesis of this compound (I).

Experimental Protocol:

A solution of sodium hydroxide (5.6 g) is prepared in a mixture of water (30 ml) and methanol (30 ml) and cooled. To this solution, Intermediate C (assuming equimolar amount to Intermediate A) is added and dissolved. A solution of 2-guanidino-4-(chloromethyl)thiazole hydrochloride (Intermediate A) (10 g) in a mixture of water and methanol (40 ml) is then added to the reaction mixture. The reaction is stirred for one hour. The resulting crystalline precipitate is collected by filtration to yield this compound.[1]

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )AmountYield
Intermediate A229.1110 g-
Sodium Hydroxide40.005.6 g-
This compound (I)312.41-Not explicitly stated, but related reactions suggest good yields.

Experimental Workflow Diagram

The overall experimental workflow for the synthesis of this compound can be visualized as a sequence of unit operations.

G cluster_0 Stage 1: Synthesis of Intermediate A cluster_1 Stage 2: Synthesis of Intermediate C cluster_2 Stage 3: Synthesis of this compound A1 Mix Amidinothiourea and Acetone A2 Add 1,3-Dichloroacetone Solution A1->A2 A3 Stir Overnight at Room Temperature A2->A3 A4 Filter and Wash with Acetone A3->A4 A5 Crystallize from Ethanol (Optional) A4->A5 C3 Add Solution of Intermediate A A5->C3 B1 Suspend N-Cyano-N',S-dimethylisothiourea in Ethanol B2 Add Cysteamine HCl and NaOH Solutions B1->B2 B3 Reflux for 1 Hour B2->B3 B4 Remove Ethanol B3->B4 B5 Aqueous Workup (Extraction) B4->B5 B6 Isolate Product B5->B6 C2 Add Intermediate C B6->C2 C1 Prepare NaOH Solution in Methanol/Water C1->C2 C2->C3 C4 Stir for 1 Hour C3->C4 C5 Filter and Collect this compound C4->C5

Caption: Experimental workflow for this compound synthesis.

Conclusion

This technical guide outlines a robust and reproducible synthetic pathway for this compound. The described methods utilize commercially available starting materials and proceed through well-defined intermediates. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals engaged in the synthesis of histamine H₂-receptor antagonists and related heterocyclic compounds. Further optimization of reaction conditions and purification procedures may lead to improved overall yields and purity of the final product.

References

Pharmacological Profile of Tiotidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiotidine (ICI 125,211) is a potent and highly selective histamine H₂ receptor antagonist. Developed as a potential treatment for acid-related gastrointestinal disorders, it demonstrated significantly greater potency and a longer duration of action compared to the first-generation H₂ antagonist, cimetidine. Subsequent research has also characterized this compound as an inverse agonist at the H₂ receptor, capable of reducing basal receptor activity. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, pharmacodynamics, and pharmacokinetics. It includes summaries of key quantitative data, detailed experimental protocols for foundational assays, and visualizations of relevant biological pathways and workflows.

Mechanism of Action

This compound exerts its pharmacological effects primarily through competitive antagonism of the histamine H₂ receptor. It exhibits high selectivity for the H₂ receptor with negligible activity at H₁ and H₃ receptors. The H₂ receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1] By blocking the binding of histamine to the H₂ receptor, this compound effectively inhibits this signaling cascade, resulting in a reduction of gastric acid secretion.[1][2]

Furthermore, studies have demonstrated that this compound also acts as an inverse agonist. This means that in addition to blocking the action of agonists like histamine, this compound can reduce the basal, constitutive activity of the H₂ receptor, leading to a decrease in cAMP levels even in the absence of an agonist. This property is attributed to its ability to bind with high affinity to an inactive state of the G-protein-coupled receptor.

Signaling Pathway of the Histamine H₂ Receptor and this compound Inhibition

H2_Signaling_Pathway cluster_membrane Cell Membrane H2R Histamine H₂ Receptor Gs Gs Protein (α, β, γ) H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts Histamine Histamine Histamine->H2R Binds & Activates This compound This compound This compound->H2R Binds & Inhibits (Antagonist/ Inverse Agonist) ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H⁺/K⁺ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates & Activates AcidSecretion ↑ Gastric Acid Secretion ProtonPump->AcidSecretion

Caption: this compound blocks the H₂ receptor, preventing histamine-induced activation of the Gs-adenylyl cyclase-cAMP pathway and subsequent gastric acid secretion.

Pharmacodynamics

Receptor Binding Affinity

This compound demonstrates a high affinity for the histamine H₂ receptor. Its potency is often expressed as a pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

ParameterValueSpecies/TissueReference
pA₂7.3 - 7.8Guinea-pig right atrium
pKB7.57Guinea-pig right atrium
pKB6.96Mouse isolated stomach
Kᵢ4 x 10⁻⁸ M (40 nM)Dispersed mucosal cells from guinea pig stomach
In Vitro and In Vivo Potency

This compound is a potent inhibitor of histamine-stimulated functions, most notably gastric acid secretion.

ParameterValueModel SystemComparisonReference
EC₅₀ (Inverse Agonism)11.5 ± 4.5 nMU-937 cells (cAMP reduction)-
Inhibition of Nocturnal H⁺ Secretion (150 mg dose)98%Duodenal ulcer patientsCimetidine (300 mg): 87%
Inhibition of Food-Stimulated Acid Secretion (150 mg dose)~80% (5-7h post-dose)Duodenal ulcer patientsCimetidine (300 mg): ~22%
Relative Potency~8 times more potent than cimetidine on a molar basisDuodenal ulcer patients-
Effective Concentration (IC₅₀) for Acid Secretion Inhibition0.04 ± 0.003 µg/mLHumansCimetidine: 0.41 ± 0.04 µg/mL

Pharmacokinetics

ParameterValueSpeciesNotesReference
Elimination Half-life~2 to 3 hoursHumansSimilar to cimetidine
AbsorptionSlower with a mealHumansSlower than cimetidine with a meal
Onset of ActionSimilar to cimetidineDuodenal ulcer patients-
Duration of ActionSignificantly longer than cimetidineDuodenal ulcer patientsA plateau in plasma concentration was observed from 2 to 6 hours post-dose.
Plasma Concentration for Equivalent Effect8 to 9 times lower than cimetidineDuodenal ulcer patientsFor a given percent inhibition of acid secretion

A comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profile for this compound is not extensively detailed in publicly available literature, likely due to its discontinuation during development.

Experimental Protocols

Histamine H₂ Receptor Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of this compound to the H₂ receptor using [³H]-Tiotidine.

Objective: To quantify the binding characteristics (Kd and Bmax) of [³H]-Tiotidine to H₂ receptors in a given tissue preparation (e.g., guinea pig cerebral cortex membranes or cultured cells).

Materials:

  • [³H]-Tiotidine (radioligand)

  • Unlabeled this compound (for determining non-specific binding)

  • Tissue homogenate or cell membranes expressing H₂ receptors

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation vials and scintillation fluid

  • Filtration apparatus

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize the tissue (e.g., guinea pig cerebral cortex) in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet by resuspension and centrifugation multiple times. Resuspend the final pellet in the binding buffer to a specific protein concentration.

  • Saturation Binding Assay:

    • Set up a series of tubes containing a fixed amount of membrane protein.

    • Add increasing concentrations of [³H]-Tiotidine (e.g., 0.4 to 240 nM).

    • For each concentration, prepare a parallel set of tubes containing a high concentration of unlabeled this compound (e.g., 1 µM) to determine non-specific binding.

    • Incubate the tubes at a controlled temperature (e.g., 4°C to prevent internalization) for a sufficient time to reach equilibrium (e.g., 30-40 minutes).

  • Assay Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled this compound) from the total binding.

    • Plot the specific binding versus the concentration of [³H]-Tiotidine.

    • Analyze the data using non-linear regression (e.g., Scatchard analysis) to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Workflow for Radioligand Binding Assay

Binding_Assay_Workflow A Prepare H₂ Receptor Source (e.g., Cell Membranes) B Incubate Membranes with Increasing Concentrations of [³H]-Tiotidine A->B Total Binding C Parallel Incubation with [³H]-Tiotidine + Excess Unlabeled this compound A->C Non-specific Binding D Rapid Vacuum Filtration B->D C->D E Wash Filters with Ice-Cold Buffer D->E F Quantify Radioactivity (Liquid Scintillation Counting) E->F G Calculate Specific Binding (Total - Non-specific) F->G H Data Analysis (Scatchard Plot / Non-linear Regression) Determine Kd and Bmax G->H

Caption: Workflow for determining H₂ receptor binding affinity using a radioligand assay.

Measurement of Histamine-Stimulated cAMP Production

This protocol outlines a method to assess the functional antagonism of this compound by measuring its effect on histamine-stimulated cAMP accumulation in cells.

Objective: To determine the inhibitory constant (Kᵢ) of this compound by measuring its ability to block histamine-induced cAMP synthesis.

Materials:

  • Cultured cells expressing H₂ receptors (e.g., U-937, HEK293T transfected with H₂R)

  • Histamine (agonist)

  • This compound (antagonist)

  • IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation)

  • Cell culture medium

  • Ethanol or other agent to stop the reaction

  • cAMP assay kit (e.g., ELISA or radioimmunoassay)

Procedure:

  • Cell Culture: Culture the cells to an appropriate confluency in multi-well plates.

  • Pre-incubation: Wash the cells and pre-incubate them with various concentrations of this compound for a set period.

  • Stimulation: Add a fixed concentration of histamine to the wells (with and without this compound). The reaction is typically carried out in the presence of IBMX. Incubate for a short period (e.g., 9 minutes at 37°C).

  • Reaction Termination: Stop the reaction by adding a lysis agent or ethanol.

  • cAMP Quantification: Measure the intracellular cAMP concentration using a commercially available assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Construct a dose-response curve for histamine in the absence of this compound.

    • Construct dose-response curves for histamine in the presence of different concentrations of this compound.

    • Analyze the rightward shift in the histamine dose-response curve caused by this compound to calculate the Kᵢ value using methods such as the Schild analysis. For inverse agonism studies, measure the reduction in basal cAMP levels in response to increasing concentrations of this compound.

Logical Flow for Assessing Functional Antagonism

Functional_Antagonism_Flow Start Start with H₂R-expressing cells Pretreat Pre-treat cells with varying concentrations of this compound Start->Pretreat Stimulate Stimulate with Histamine (in the presence of IBMX) Pretreat->Stimulate Stop Terminate Reaction Stimulate->Stop Measure Measure intracellular cAMP levels Stop->Measure Analyze Analyze Data: Construct dose-response curves and perform Schild analysis Measure->Analyze Result Determine Ki value for this compound Analyze->Result

Caption: Logical flow for the functional assessment of this compound's antagonism at the H₂ receptor.

Selectivity Profile

This compound is highly selective for the histamine H₂ receptor. Studies have consistently shown that it has low to negligible affinity for both H₁ and H₃ histamine receptors, making it a valuable tool for selectively studying H₂ receptor-mediated processes.

Clinical Significance and Conclusion

This compound represented a significant advancement in the development of histamine H₂ receptor antagonists, demonstrating superior potency and a longer duration of action compared to cimetidine. Its characterization as an inverse agonist provided further insights into the complexities of H₂ receptor pharmacology. Although its clinical development was not completed, the pharmacological profile of this compound established it as a benchmark for a potent and selective H₂ antagonist. The data and methodologies associated with its study continue to be relevant for the fields of pharmacology, receptor biology, and the development of new therapeutics targeting GPCRs.

References

In Vitro Characterization of Tiotidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiotidine is a potent and selective histamine H2 receptor antagonist that has been instrumental in the characterization of H2 receptor pharmacology. This technical guide provides a comprehensive overview of the in vitro properties of this compound, with a focus on its receptor binding affinity and functional activity. Detailed experimental protocols for key assays are provided to enable researchers to conduct their own investigations. Furthermore, this guide includes visualizations of the H2 receptor signaling pathway and experimental workflows to facilitate a deeper understanding of the methodologies.

Introduction

This compound, also known as ICI 125,211, is a hydrophilic histamine H2 receptor antagonist.[1] It exhibits high potency and selectivity for the H2 receptor with negligible activity at H1 and H3 receptors.[1] Early studies demonstrated its superiority over cimetidine in terms of both potency and duration of action in inhibiting gastric acid secretion.[2] Notably, further investigations have revealed that this compound acts as an inverse agonist at the H2 receptor, capable of reducing the basal, or constitutive, activity of the receptor in the absence of an agonist.[1][3] This property makes this compound a valuable tool for studying the allosteric modulation of G-protein coupled receptors (GPCRs).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Weight 312.41 g/mol
Molecular Formula C₁₀H₁₆N₈S₂
Appearance Crystalline solid
Solubility Soluble in ethanol and dimethyl sulfoxide (DMSO)

In Vitro Pharmacology

The in vitro pharmacological profile of this compound is characterized by its high binding affinity for the histamine H2 receptor and its functional antagonism, including inverse agonism.

Receptor Binding Affinity

Radioligand binding assays are employed to determine the affinity of this compound for the histamine H2 receptor. These assays typically utilize [³H]-Tiotidine as the radioligand. Studies have revealed that this compound may bind to two distinct sites on the H2 receptor, a high-affinity, low-capacity site and a low-affinity, high-capacity site.

ParameterCell TypeValue (nM)Assay Type
Kd1 U-937 cells2.2 ± 0.8 nM[³H]-Tiotidine Saturation Binding
Kd2 U-937 cells20 ± 3 nM[³H]-Tiotidine Saturation Binding
Ki Guinea pig gastric mucosal cells40 nM (4 x 10⁻⁸ M)Adenylate Cyclase Inhibition
Functional Activity

This compound's functional activity is primarily assessed through its ability to antagonize histamine-stimulated cyclic AMP (cAMP) production and to reduce basal cAMP levels, demonstrating inverse agonism.

ParameterCell TypeValue (nM)Assay Type
EC₅₀ U-937 cells11.5 ± 4.5 nMInverse Agonism (cAMP reduction)
pKB Guinea pig ventricle7.7Histamine-stimulated Adenylate Cyclase Assay

Signaling Pathway

This compound exerts its effects by binding to the histamine H2 receptor, a Gs-protein coupled receptor. In its resting state, the H2 receptor can exhibit constitutive activity, leading to a basal level of cAMP production. As an inverse agonist, this compound preferentially binds to the inactive state of the receptor, shifting the conformational equilibrium and reducing the basal Gs protein activation and subsequent adenylate cyclase activity. This leads to a decrease in intracellular cAMP levels.

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound H2R_inactive H2 Receptor (Inactive State) This compound->H2R_inactive Binds & Stabilizes This compound->H2R_inactive H2R_active H2 Receptor (Active State) H2R_inactive->H2R_active Constitutive Activity Gs Gs Protein H2R_active->Gs Activates AC Adenylate Cyclase Gs->AC Activates ATP ATP AC->ATP cAMP cAMP AC->cAMP Converts ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased acid secretion) PKA->Cellular_Response Phosphorylates Targets

Caption: this compound's inverse agonist action on the H2 receptor signaling pathway.

Experimental Protocols

[³H]-Tiotidine Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the histamine H2 receptor using [³H]-Tiotidine.

Materials:

  • Cell membranes expressing the histamine H2 receptor (e.g., from U-937, HEK293, or CHO cells)

  • [³H]-Tiotidine (specific activity ~80-90 Ci/mmol)

  • Unlabeled this compound (for non-specific binding determination)

  • Test compound

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Wash the pellet and resuspend in binding buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Cell membranes, [³H]-Tiotidine (at a concentration near its Kd), and binding buffer.

    • Non-specific Binding: Cell membranes, [³H]-Tiotidine, and a saturating concentration of unlabeled this compound (e.g., 10 µM).

    • Competitive Binding: Cell membranes, [³H]-Tiotidine, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow start Start prep Prepare H2 Receptor Membrane Suspension start->prep setup Set up Assay Plate: - Total Binding - Non-specific Binding - Competitive Binding prep->setup incubate Incubate at Room Temperature setup->incubate filter Filter and Wash to Separate Bound and Free Ligand incubate->filter count Quantify Radioactivity (Liquid Scintillation) filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki count->analyze end End analyze->end

Caption: General workflow for a [³H]-Tiotidine radioligand binding assay.

Functional cAMP Assay (Inverse Agonism)

This protocol outlines a method to measure the ability of this compound to decrease basal cAMP levels in whole cells.

Materials:

  • Cells expressing the histamine H2 receptor (e.g., U-937 cells)

  • Cell culture medium

  • Stimulation Buffer (e.g., HBSS) containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX)

  • This compound

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • 96- or 384-well white microplates

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Culture and Seeding: Culture cells to the appropriate density and seed them into the microplate wells.

  • Pre-incubation: Wash the cells and pre-incubate with stimulation buffer containing the phosphodiesterase inhibitor for a short period.

  • Compound Addition: Add varying concentrations of this compound to the wells. For a control, add vehicle only.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value for the reduction in basal cAMP.

cAMP Functional Assay Workflow start Start seed Seed H2 Receptor-Expressing Cells in Microplate start->seed preincubate Pre-incubate Cells with Phosphodiesterase Inhibitor seed->preincubate add_compound Add Varying Concentrations of this compound preincubate->add_compound incubate Incubate at 37°C add_compound->incubate detect Lyse Cells and Detect Intracellular cAMP incubate->detect analyze Data Analysis: - Plot Dose-Response Curve - Determine EC50 detect->analyze end End analyze->end

Caption: General workflow for a functional cAMP assay to measure inverse agonism.

Conclusion

This compound remains a cornerstone pharmacological tool for the in vitro characterization of the histamine H2 receptor. Its high affinity, selectivity, and well-documented inverse agonist properties make it an invaluable ligand for both binding and functional studies. The detailed protocols and illustrative diagrams provided in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their investigations of H2 receptor pharmacology and GPCR signaling.

References

Tiotidine as an Inverse Agonist at the H2 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The histamine H2 receptor (H2R), a Gs protein-coupled receptor (GPCR), plays a pivotal role in gastric acid secretion. While classically targeted by antagonists to treat acid-related disorders, the discovery of the receptor's constitutive activity has led to the reclassification of many of these agents as inverse agonists. Tiotidine, a potent H2R ligand, exemplifies this class of drugs, not only blocking agonist-induced activity but also reducing the basal, agonist-independent signaling of the receptor. This technical guide provides an in-depth exploration of this compound's mechanism of action as an inverse agonist, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the underlying signaling pathways and experimental workflows.

Introduction: The Histamine H2 Receptor and Constitutive Activity

The histamine H2 receptor is a member of the rhodopsin-like GPCR family. Upon binding of its endogenous agonist, histamine, the receptor undergoes a conformational change that facilitates the activation of the associated Gs protein. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP), a key second messenger that mediates various physiological responses, most notably the stimulation of gastric acid secretion by parietal cells.

A crucial concept in understanding the action of drugs like this compound is the constitutive activity of the H2 receptor. This refers to the receptor's ability to spontaneously adopt an active conformation and signal through the Gs-cAMP pathway, even in the absence of an agonist. This basal level of activity is a key characteristic that allows for the phenomenon of inverse agonism.

This compound: From Antagonist to Inverse Agonist

Initially classified as a potent and selective H2 receptor antagonist, further investigation revealed that this compound's mechanism of action is more complex. In systems expressing constitutively active H2 receptors, this compound was observed to decrease the basal levels of cAMP. This demonstrated that this compound does not merely block the action of agonists but actively stabilizes the H2 receptor in an inactive conformation, thereby reducing its spontaneous activity. This is the hallmark of an inverse agonist.

The Two-State Model and Inverse Agonism

The action of agonists, neutral antagonists, and inverse agonists at the H2 receptor can be conceptualized using a two-state model. In this model, the receptor exists in an equilibrium between an inactive conformation (R) and an active conformation (R*).

  • Agonists (e.g., histamine) preferentially bind to and stabilize the active R* conformation, shifting the equilibrium towards R* and increasing the signaling output.

  • Neutral Antagonists bind with equal affinity to both R and R*, thus not altering the conformational equilibrium. They block the binding of agonists but have no effect on the basal activity of the receptor.

  • Inverse Agonists (e.g., this compound) preferentially bind to and stabilize the inactive R conformation. This shifts the equilibrium away from the active R* state, leading to a reduction in the constitutive, agonist-independent signaling.

Quantitative Pharmacology of this compound and Other H2 Receptor Inverse Agonists

The interaction of this compound and other H2 receptor inverse agonists with the receptor can be quantified through various in vitro assays. The following tables summarize key binding and functional parameters for this compound and provide a comparison with other well-known H2 inverse agonists.

Binding Affinity of this compound

Radioligand binding studies with [3H]this compound have revealed a complex binding profile, suggesting the existence of two distinct binding sites or receptor populations in U-937 cells.

ParameterHigh-Affinity SiteLow-Affinity SiteCell LineReference
Kd 2.2 ± 0.8 nM20 ± 3 nMU-937[1]
Bmax 2,000 ± 430 sites/cell 20,000 ± 1,800 sites/cell U-937[1]
Comparative Binding and Functional Potency of H2 Receptor Inverse Agonists

The following table provides a comparative overview of the binding affinities (Ki) and functional potencies (IC50) of this compound and other commonly used H2 receptor inverse agonists. It is important to note that these values are derived from different studies and experimental systems, which can influence the absolute values.

CompoundKiIC50 (cAMP Inhibition)Cell LineReference
This compound -11.5 ± 4.5 nM (EC50)U-937[1]
Cimetidine 0.60 µM1.2 ± 0.2 µMCHO
Ranitidine 0.14 µM0.09 ± 0.01 µMCHO
Famotidine -Potency ~7.5x Ranitidine-[2]

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental procedures is crucial for a comprehensive understanding of this compound's inverse agonism. The following diagrams, generated using the DOT language, illustrate the H2 receptor signaling pathway and a typical experimental workflow for characterizing an inverse agonist.

H2 Receptor Signaling Pathway

H2_Signaling cluster_basal Basal State (Constitutive Activity) cluster_agonist Agonist (Histamine) Stimulation cluster_inverse_agonist Inverse Agonist (this compound) Inhibition R_inactive H2R (Inactive) R_active H2R* (Active) R_inactive->R_active Spontaneous Isomerization Gs_inactive Gs (GDP) R_active->Gs_inactive Coupling Gs_active Gs (GTP) Gs_inactive->Gs_active GDP/GTP Exchange AC_inactive Adenylyl Cyclase Gs_active->AC_inactive Activation AC_active Adenylyl Cyclase* AC_inactive->AC_active cAMP cAMP AC_active->cAMP ATP -> cAMP Histamine Histamine R_active_H H2R* (Active) Histamine->R_active_H Gs_active_H Gs (GTP) R_active_H->Gs_active_H AC_active_H Adenylyl Cyclase* Gs_active_H->AC_active_H cAMP_H Increased cAMP AC_active_H->cAMP_H ATP -> cAMP This compound This compound R_inactive_T H2R (Inactive) This compound->R_inactive_T R_active_T H2R* (Active) R_inactive_T->R_active_T Inhibited Isomerization cAMP_T Decreased Basal cAMP R_active_T->cAMP_T Reduced Signaling Inverse_Agonist_Workflow cluster_binding Binding Assays cluster_functional Functional Assays radioligand_assay Radioligand Binding Assay ([3H]this compound) saturation_binding Saturation Binding radioligand_assay->saturation_binding competition_binding Competition Binding radioligand_assay->competition_binding camp_assay cAMP Accumulation Assay kd_bmax Determine Kd and Bmax saturation_binding->kd_bmax ki Determine Ki for Unlabeled Ligands competition_binding->ki basal_camp Measure Basal cAMP Levels camp_assay->basal_camp agonist_stimulation Stimulate with Agonist (e.g., Histamine) camp_assay->agonist_stimulation inverse_agonist_treatment Treat with Inverse Agonist (this compound) camp_assay->inverse_agonist_treatment ec50 Determine Agonist EC50 agonist_stimulation->ec50 ic50 Determine Inverse Agonist IC50 (Reduction of Basal cAMP) inverse_agonist_treatment->ic50

References

Tiotidine's Receptor Selectivity Profile: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a detailed analysis of the histamine H2 receptor antagonist, tiotidine, with a specific focus on its selectivity for the H2 receptor over H1 and H3 receptor subtypes. This document is intended for researchers, scientists, and professionals in the field of drug development.

Executive Summary

This compound is a potent and highly selective antagonist of the histamine H2 receptor.[1] In vitro studies have consistently demonstrated its high affinity for the H2 receptor, while exhibiting negligible activity at H1 and H3 receptors.[1] This selectivity is a key characteristic of this compound, underpinning its targeted therapeutic action in modulating gastric acid secretion. This guide synthesizes the available quantitative data, outlines the experimental methodologies used for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Analysis of Receptor Binding Affinity

The selectivity of this compound is best understood through a quantitative comparison of its binding affinities (Ki) and functional inhibition (IC50) across the different histamine receptor subtypes. The available data are summarized in the table below.

Receptor SubtypeLigandAssay TypeTissue/Cell LineParameterValue (nM)Reference
H2 This compoundFunctional Assay (cAMP inhibition)Dispersed mucosal cells from guinea pig stomachKi40Batzri & Harmon, 1986[2]
H2 [3H]-TiotidineRadioligand Binding AssayU-937 cellsKd12.2 ± 0.8Monczor et al., 2003[3]
H2 [3H]-TiotidineRadioligand Binding AssayU-937 cellsKd220 ± 3Monczor et al., 2003[3]
H1 This compound--Ki>10,000Estimated from literature stating "negligible activity"
H3 This compound--Ki>10,000Estimated from literature stating "negligible activity"

Experimental Methodologies

The determination of this compound's receptor affinity and functional activity relies on established in vitro pharmacological assays. The following sections detail the protocols for the key experiments cited.

Radioligand Binding Assay for H2 Receptor Affinity

This assay directly measures the binding of a radiolabeled ligand to its receptor. The study by Monczor et al. (2003) utilized [3H]-tiotidine to determine its binding affinity to H2 receptors in the human monocytic cell line, U-937.

Protocol:

  • Cell Culture: U-937 cells are cultured in appropriate media and conditions to ensure expression of H2 receptors.

  • Membrane Preparation: Cells are harvested, and cell membranes are prepared by homogenization and centrifugation to isolate the fraction containing the receptors.

  • Binding Reaction: A fixed concentration of cell membranes is incubated with increasing concentrations of [3H]-tiotidine in a suitable buffer.

  • Determination of Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-labeled H2 antagonist (e.g., cimetidine) to determine the amount of non-specific binding of the radioligand.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Functional Assay: Inhibition of Histamine-Induced cAMP Accumulation

This assay measures the ability of an antagonist to block the functional response of the H2 receptor, which is coupled to the stimulation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). The Ki value for this compound at the H2 receptor was determined using this method by Batzri and Harmon (1986).

Protocol:

  • Cell Preparation: Dispersed mucosal cells from guinea pig stomach are prepared by enzymatic digestion.

  • Stimulation: The cells are pre-incubated with various concentrations of this compound before being stimulated with a fixed concentration of histamine.

  • cAMP Measurement: The reaction is stopped, and the intracellular concentration of cAMP is measured using a competitive protein binding assay or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The concentration of this compound that causes a 50% inhibition of the histamine-induced cAMP response (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of histamine used and its affinity for the H2 receptor.

Visualizing Pathways and Processes

To further elucidate the mechanisms and experimental designs, the following diagrams are provided.

H2_Receptor_Signaling_Pathway Histamine Histamine H2R H2 Receptor Histamine->H2R Activates This compound This compound (Antagonist) This compound->H2R Blocks G_Protein Gs Protein H2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response Phosphorylates targets leading to Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., U-937 cells) Membrane_Prep 2. Membrane Preparation Cell_Culture->Membrane_Prep Incubation 3. Incubation with [3H]-Tiotidine Membrane_Prep->Incubation Separation 4. Filtration to separate bound and free ligand Incubation->Separation Quantification 5. Scintillation Counting Separation->Quantification Data_Analysis 6. Scatchard/Non-linear Regression Analysis Quantification->Data_Analysis Result Result: Kd and Bmax Data_Analysis->Result Tiotidine_Selectivity cluster_receptors Histamine Receptors This compound This compound H2 H2 Receptor This compound->H2 High Affinity (Ki = 40 nM) H1 H1 Receptor This compound->H1 Low Affinity (Ki > 10,000 nM) H3 H3 Receptor This compound->H3 Low Affinity (Ki > 10,000 nM)

References

Methodological & Application

Tiotidine In Vitro Assay: Application Notes and Protocols for Histamine H2 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiotidine is a potent and selective histamine H2 receptor antagonist.[1][2][3] This document provides detailed application notes and protocols for the in vitro characterization of this compound and other H2 receptor antagonists. The protocols described herein include a competitive radioligand binding assay to determine the affinity of compounds for the H2 receptor and a functional assay to measure the inhibition of histamine-induced cyclic AMP (cAMP) accumulation in cultured cells. These assays are fundamental in the preclinical assessment of novel H2 receptor antagonists.

Introduction

The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, stimulates adenylyl cyclase to produce the second messenger cAMP.[1][4] This signaling pathway is a key regulator of gastric acid secretion, making the H2 receptor a major therapeutic target for conditions such as peptic ulcers and gastroesophageal reflux disease (GERD). This compound is a well-characterized H2 receptor antagonist that serves as a valuable tool for in vitro pharmacological studies. Some studies also suggest that this compound may act as an inverse agonist, reducing basal cAMP levels in certain cellular systems. The following protocols detail standard in vitro methods to assess the pharmacological profile of this compound and other potential H2 receptor modulators.

Histamine H2 Receptor Signaling Pathway

The activation of the histamine H2 receptor by its endogenous ligand, histamine, initiates a signaling cascade that primarily involves the Gs alpha subunit of the heterotrimeric G-protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates downstream target proteins, leading to a cellular response.

H2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H2R H2 Receptor Histamine->H2R Binds G_Protein Gs Protein H2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Downstream Targets Binding_Assay_Workflow Start Start Membrane_Prep Prepare H2 Receptor- Expressing Membranes Start->Membrane_Prep Assay_Setup Set up Assay Plate: Total, Non-specific, and Competitive Binding Wells Membrane_Prep->Assay_Setup Incubation Incubate at Controlled Temperature Assay_Setup->Incubation Filtration Filter to Separate Bound and Unbound Radioligand Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Counting Measure Radioactivity (Scintillation Counting) Washing->Counting Data_Analysis Analyze Data: Calculate IC50 and Ki Counting->Data_Analysis End End Data_Analysis->End cAMP_Assay_Workflow Start Start Cell_Culture Culture H2 Receptor- Expressing Cells in Plates Start->Cell_Culture Antagonist_Incubation Pre-incubate Cells with Varying Antagonist Concentrations Cell_Culture->Antagonist_Incubation Agonist_Stimulation Stimulate with Histamine (EC80 Concentration) Antagonist_Incubation->Agonist_Stimulation Lysis_Detection Lyse Cells and Detect Intracellular cAMP Agonist_Stimulation->Lysis_Detection Data_Analysis Analyze Data: Determine Antagonist IC50 Lysis_Detection->Data_Analysis End End Data_Analysis->End

References

Tiotidine Administration in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiotidine is a potent and specific histamine H2-receptor antagonist that has been instrumental in the study of gastric acid secretion and the broader physiological roles of the H2-receptor.[1][2] Initially developed as a powerful inhibitor of gastric acid, its unique pharmacological profile, including its later characterization as an inverse agonist, continues to make it a valuable tool in preclinical research.[3] Unlike typical antagonists that simply block receptor activation, this compound can reduce basal receptor activity, offering a nuanced approach to studying H2-receptor signaling.[3] This document provides detailed application notes and protocols for the administration of this compound in various animal models, summarizing key data and outlining experimental methodologies to guide researchers in their study design.

Mechanism of Action

This compound exerts its primary effect by competitively binding to histamine H2-receptors, thereby preventing histamine from stimulating these receptors and initiating downstream signaling cascades that lead to gastric acid secretion.[1] The histamine H2-receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This compound effectively blocks this process.

Further research has revealed that this compound also acts as an inverse agonist. This means that in addition to blocking the action of agonists like histamine, it can independently reduce the basal, constitutive activity of the H2-receptor, leading to a decrease in baseline cAMP levels. This dual-action mechanism makes this compound a particularly interesting compound for studying the intricacies of H2-receptor pharmacology.

Histamine H2 Receptor Signaling Pathway

Histamine H2 Receptor Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Histamine Histamine H2_Receptor Histamine H2 Receptor (GPCR) Histamine->H2_Receptor Activates G_Protein Gs Protein H2_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Stimulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Phosphorylates & Activates Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion Increases This compound This compound This compound->H2_Receptor Blocks (Antagonist) & Reduces Basal Activity (Inverse Agonist)

Caption: this compound's mechanism of action on the H2 receptor signaling pathway.

Data Presentation

Potency and Efficacy of this compound in Animal Models
Animal ModelPreparationParameterValueReference
Guinea PigIsolated right atriumpA27.3
MouseIsolated stomachpKB6.96
DogConscious Heidenhain pouchED50 (oral)0.69 µmol/kg

pA2 and pKB are measures of antagonist potency. ED50 is the dose required to produce 50% of the maximal effect.

Note on Pharmacokinetics: Publicly available pharmacokinetic data (Cmax, Tmax, AUC, half-life) for this compound in common preclinical species such as rats, dogs, and monkeys is limited. Researchers should conduct pilot pharmacokinetic studies to determine these parameters for their specific experimental conditions. For context, other H2-receptor antagonists generally exhibit rapid oral absorption with peak plasma concentrations reached within 1 to 3 hours and have elimination half-lives of 1 to 3 hours.

Experimental Protocols

General Considerations
  • Vehicle Selection: The choice of vehicle for this compound administration is critical and should be based on the route of administration and the physicochemical properties of the this compound salt being used. For oral administration, common vehicles include water, saline, or a 0.5% carboxymethylcellulose (CMC) solution. For intravenous administration, sterile saline is typically used. The final formulation should be pH-adjusted to ensure solubility and stability.

  • Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Protocol 1: Oral Administration in Rats for Gastric Acid Secretion Studies

This protocol is designed to assess the effect of orally administered this compound on gastric acid secretion in rats.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% CMC in sterile water)

  • Wistar or Sprague-Dawley rats (fasted overnight with free access to water)

  • Oral gavage needles

  • Anesthetic (e.g., urethane)

  • Surgical instruments for pyloric ligation

  • pH meter

  • Tubes for gastric content collection

Procedure:

  • Preparation of this compound Solution: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations.

  • Animal Dosing: Administer this compound or vehicle control to fasted rats via oral gavage. The volume should not exceed 10 mL/kg body weight.

  • Induction of Gastric Secretion: One hour after this compound administration, anesthetize the rats.

  • Pyloric Ligation: Perform a laparotomy and ligate the pyloric end of the stomach.

  • Gastric Content Collection: After a set period (e.g., 4 hours), euthanize the animals and collect the gastric contents.

  • Analysis: Measure the volume of gastric juice and determine the acid concentration by titration with 0.01 N NaOH using a pH meter.

Experimental Workflow for Oral Administration in Rats

Oral Administration in Rats Workflow Start Start Fasting Fast Rats Overnight Start->Fasting Dosing Administer this compound or Vehicle (Oral Gavage) Fasting->Dosing Anesthesia Anesthetize Rats Dosing->Anesthesia Ligation Pyloric Ligation Anesthesia->Ligation Collection Collect Gastric Contents (after 4 hours) Ligation->Collection Analysis Measure Volume and Titrate for Acidity Collection->Analysis End End Analysis->End

Caption: Workflow for evaluating this compound's effect on gastric secretion in rats.

Protocol 2: Intravenous Administration in Dogs for Gastric Acid Secretion Studies

This protocol is designed to evaluate the efficacy of intravenously administered this compound in a conscious dog model with a gastric fistula.

Materials:

  • This compound (sterile formulation for injection)

  • Sterile saline

  • Beagle dogs with a chronic gastric fistula

  • Infusion pump

  • System for collection of gastric secretions

  • Histamine (or other secretagogue)

  • pH meter and titrator

Procedure:

  • Animal Preparation: The dogs should be fasted overnight with free access to water.

  • Basal Secretion: Collect basal gastric secretions for a defined period (e.g., 1 hour) to establish a baseline.

  • This compound Administration: Administer this compound as an intravenous bolus or a continuous infusion.

  • Stimulation of Gastric Secretion: After this compound administration, begin a continuous intravenous infusion of a secretagogue like histamine to stimulate gastric acid secretion.

  • Sample Collection: Collect gastric secretions at regular intervals (e.g., every 15 minutes) for a predetermined duration.

  • Analysis: Measure the volume of each sample and determine the acid output by titration.

Protocol 3: Chronic Toxicity Study in Rats

This protocol provides a general framework for a chronic oral toxicity study of this compound in rats, based on published findings.

Materials:

  • This compound

  • Vehicle for oral gavage or dietary admixture

  • Sprague-Dawley or Wistar rats

  • Standard laboratory animal diet

Procedure:

  • Dose Selection: Based on acute toxicity studies, select at least three dose levels (low, mid, high) and a control group. The high dose should induce some observable toxicity without causing significant mortality.

  • Administration: Administer this compound daily via oral gavage or mixed in the diet for an extended period (e.g., 6 to 24 months).

  • Clinical Observations: Conduct daily observations for clinical signs of toxicity, and weekly measurements of body weight and food consumption.

  • Hematology and Clinical Chemistry: Collect blood samples at interim periods and at termination for hematological and clinical chemistry analysis.

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect and preserve organs and tissues for histopathological examination, with a particular focus on the stomach.

Logical Flow for a Chronic Toxicity Study

Chronic Toxicity Study Workflow Start Start Dose_Selection Select Dose Levels Start->Dose_Selection Daily_Dosing Daily Oral Administration (Gavage or Diet) Dose_Selection->Daily_Dosing Monitoring Daily Clinical Observations Weekly Body Weight & Food Intake Daily_Dosing->Monitoring Termination Study Termination Daily_Dosing->Termination Interim_Analysis Interim Blood Collection (Hematology & Clinical Chemistry) Monitoring->Interim_Analysis Final_Analysis Necropsy & Histopathology Termination->Final_Analysis End End Final_Analysis->End

Caption: A generalized workflow for a chronic toxicity study of this compound in rats.

Toxicological Profile in Rats

Long-term administration of this compound to rats (6 to 24 months) via oral gavage or in the diet has been associated with pathological changes in the stomach. Findings included:

  • Fundic glandular dilatation

  • Parietal cell atrophy

  • Metaplastic fundic cells

  • Fundic nuclear clusters

  • Dysplasia and carcinoma lesions

These findings highlight the importance of careful histopathological examination of the stomach in chronic toxicity studies of potent H2-receptor antagonists.

Conclusion

This compound remains a valuable pharmacological tool for investigating the histamine H2-receptor and its role in gastric acid secretion and other physiological processes. These application notes and protocols provide a foundation for researchers to design and execute robust preclinical studies. Due to the limited availability of public pharmacokinetic data, it is strongly recommended that researchers perform initial dose-ranging and pharmacokinetic studies in their chosen animal models to ensure appropriate dose selection and data interpretation.

References

Application Notes and Protocols for Studying Histamine H2 Receptor Function Using Tiotidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiotidine is a potent and selective histamine H2 receptor antagonist.[1][2][3] Its high affinity and specificity for the H2 receptor make it an invaluable tool for researchers studying the function and pharmacology of this receptor subtype. This compound has negligible activity at H1 and H3 receptors, ensuring focused investigation of H2 receptor-mediated signaling pathways.[2][3] These application notes provide detailed protocols for utilizing this compound in fundamental research and drug development, including radioligand binding assays, functional cAMP assays, and Schild analysis to characterize the nature of H2 receptor antagonism.

Mechanism of Action

This compound acts as a competitive antagonist at the histamine H2 receptor. In some cellular systems, it has also been shown to act as an inverse agonist, reducing basal levels of cyclic AMP (cAMP). The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gs alpha subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels. This compound blocks this action by binding to the receptor and preventing histamine from binding and initiating this signaling cascade.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound at the histamine H2 receptor, compiled from various in vitro studies.

Table 1: Binding Affinity of this compound for the Histamine H2 Receptor

ParameterValueSpecies/TissueReference
Ki4 x 10-8 MGuinea pig dispersed mucosal cells
KD8.5 ± 1.5 nMGuinea pig lung parenchyma
KD7.8 nM (kinetically derived)Guinea pig lung parenchyma
KD4.7 ± 1.0 nMNeonatal rat astrocytes
Bmax28 ± 5 fmol/mg proteinGuinea pig lung parenchyma
Bmax18.6 ± 1.7 fmol/mg proteinNeonatal rat astrocytes

Table 2: Functional Potency of this compound

ParameterValueAssay SystemReference
pA27.3 - 7.8Guinea pig right atrium
EC5011.5 ± 4.5 nMU-937 cells (cAMP reduction)

Experimental Protocols

Protocol 1: Radioligand Binding Assay Using [3H]-Tiotidine

This protocol describes a method to determine the binding affinity of a test compound for the histamine H2 receptor using [3H]-Tiotidine as the radioligand.

Materials:

  • [3H]-Tiotidine (specific activity ~80-90 Ci/mmol)

  • Cell membranes or whole cells expressing histamine H2 receptors (e.g., guinea pig cerebral cortex membranes, H2R-transfected HEK293T cells)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Unlabeled this compound (for non-specific binding determination)

  • Test compounds

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation vials

  • Scintillation fluid

  • Filtration manifold

  • Liquid scintillation counter

Procedure:

  • Membrane/Cell Preparation: Prepare cell membranes or resuspend whole cells in ice-cold Binding Buffer to a final protein concentration of 50-100 µ g/assay tube.

  • Assay Setup: In triplicate, set up assay tubes (e.g., 12 x 75 mm polypropylene tubes) on ice as follows:

    • Total Binding: 50 µL [3H]-Tiotidine (at a final concentration of ~2-10 nM), 50 µL Binding Buffer, and 100 µL of membrane/cell suspension.

    • Non-specific Binding (NSB): 50 µL [3H]-Tiotidine, 50 µL unlabeled this compound (at a final concentration of 1 µM), and 100 µL of membrane/cell suspension.

    • Competition Binding: 50 µL [3H]-Tiotidine, 50 µL of test compound (at various concentrations), and 100 µL of membrane/cell suspension.

  • Incubation: Incubate the tubes at 4°C for 40 minutes to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters pre-soaked in wash buffer using a filtration manifold.

  • Washing: Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting: Transfer the filters to scintillation vials, add 5 mL of scintillation fluid, and vortex. Allow the vials to sit for at least 4 hours before counting in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • For competition assays, plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]-Tiotidine).

    • Calculate the Ki value of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of [3H]-Tiotidine and KD is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes H2 Receptor-Expressing Membranes/Cells Setup Set up Total, NSB, & Competition Tubes Membranes->Setup Radioligand [3H]-Tiotidine Radioligand->Setup Buffers Binding & Wash Buffers Buffers->Setup Incubate Incubate at 4°C Setup->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calc_Specific Calculate Specific Binding Count->Calc_Specific Plot Plot Competition Curve Calc_Specific->Plot Determine_IC50 Determine IC50 Plot->Determine_IC50 Calc_Ki Calculate Ki Determine_IC50->Calc_Ki

Caption: Workflow for a [3H]-Tiotidine radioligand binding assay.

Protocol 2: Functional cAMP Accumulation Assay

This protocol measures the ability of this compound to antagonize histamine-induced cAMP production in whole cells.

Materials:

  • Cells expressing functional histamine H2 receptors (e.g., HEK293T cells transfected with the H2 receptor, U-937 cells)

  • Cell culture medium

  • Stimulation Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, pH 7.4

  • IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase inhibitor

  • Histamine

  • This compound and other test antagonists

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Multi-well plates (e.g., 96-well or 384-well)

Procedure:

  • Cell Seeding: Seed cells into multi-well plates at an optimized density and allow them to adhere overnight (for adherent cells).

  • Cell Preparation: On the day of the assay, aspirate the culture medium and replace it with Stimulation Buffer. For suspension cells, centrifuge and resuspend in Stimulation Buffer.

  • Antagonist Pre-incubation: Add varying concentrations of this compound or other test antagonists to the wells. Incubate for 15-30 minutes at 37°C.

  • Agonist Stimulation: Add a fixed concentration of histamine (typically the EC80 concentration to ensure a robust signal) to all wells except the basal control. Incubate for 9 minutes at 37°C. Include a set of wells with only histamine (no antagonist) as a positive control.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a histamine dose-response curve to determine the EC50 and EC80 values in your cell system.

    • For the antagonist assay, plot the percentage of histamine-stimulated cAMP response against the log concentration of this compound.

    • Determine the IC50 value of this compound.

    • The Kb (dissociation constant for the antagonist) can be calculated using the Cheng-Prusoff equation for functional assays if the agonist acts competitively.

G Start Seed Cells Prepare_Cells Prepare Cells in Stimulation Buffer Start->Prepare_Cells Preincubate Pre-incubate with This compound Prepare_Cells->Preincubate Stimulate Stimulate with Histamine Preincubate->Stimulate Lyse_Measure Lyse Cells & Measure cAMP Stimulate->Lyse_Measure Analyze Data Analysis (IC50, Kb) Lyse_Measure->Analyze End Results Analyze->End

Caption: Experimental workflow for a cAMP accumulation assay.

Protocol 3: Schild Analysis

Schild analysis is used to determine the nature of the antagonism (competitive vs. non-competitive) and to calculate the pA2 value, which is the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to produce the same response. For a simple competitive antagonist, the pA2 is theoretically equal to the pKB.

Procedure:

  • Generate Agonist Dose-Response Curves: Perform a cAMP accumulation assay as described in Protocol 2. Generate a full dose-response curve for histamine in the absence of this compound.

  • Generate Antagonist-Shifted Curves: Generate several full histamine dose-response curves, each in the presence of a different, fixed concentration of this compound.

  • Determine EC50 Values: Calculate the EC50 value for histamine from each dose-response curve (both in the absence and presence of this compound).

  • Calculate Dose Ratios (DR): For each concentration of this compound used, calculate the dose ratio (DR) using the formula: DR = (EC50 of histamine in the presence of this compound) / (EC50 of histamine in the absence of this compound).

  • Construct the Schild Plot: Plot log(DR-1) on the y-axis against the negative log of the molar concentration of this compound (-log[this compound]) on the x-axis.

  • Analyze the Schild Plot:

    • Perform a linear regression on the plotted data.

    • The slope of the regression line should be close to 1 for a competitive antagonist.

    • The x-intercept of the regression line is the pA2 value.

G cluster_data_generation Data Generation cluster_calculation Calculation cluster_analysis Analysis Agonist_Curve Generate Histamine Dose-Response Curve EC50s Determine EC50 Values Agonist_Curve->EC50s Antagonist_Curves Generate Histamine Curves with Fixed [this compound] Antagonist_Curves->EC50s Dose_Ratios Calculate Dose Ratios (DR) EC50s->Dose_Ratios Schild_Plot Construct Schild Plot: log(DR-1) vs -log[this compound] Dose_Ratios->Schild_Plot Linear_Regression Perform Linear Regression Schild_Plot->Linear_Regression Determine_pA2 Determine pA2 (x-intercept) & Slope Linear_Regression->Determine_pA2

Caption: Logical flow for performing a Schild analysis.

Signaling Pathway

The histamine H2 receptor primarily signals through the Gs-adenylyl cyclase pathway.

G Histamine Histamine H2R H2 Receptor Histamine->H2R Activates This compound This compound This compound->H2R Blocks Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response Phosphorylates Substrates

Caption: Histamine H2 receptor signaling pathway.

References

Tiotidine Stock Solution: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and storage of Tiotidine stock solutions. This compound is a potent and selective histamine H2-receptor antagonist used in a variety of research applications.[1] Proper preparation and storage of stock solutions are critical for ensuring the accuracy and reproducibility of experimental results.

Physicochemical Properties and Solubility

This compound has a molecular weight of 312.41 g/mol and the chemical formula C₁₀H₁₆N₈S₂.[2] Understanding its solubility is the first step in preparing a stock solution. This compound exhibits good solubility in common laboratory solvents.

Table 1: this compound Solubility Data

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
DMSO100 mM[2]31.24 mg/mL
125 mg/mL (with ultrasonic)
Ethanol10 mM3.12 mg/mL
DMFSolubleNot specified
MethanolSolubleNot specified

Note: The solubility in DMSO can be enhanced with the use of an ultrasonic bath. It is important to use newly opened, anhydrous DMSO as it is hygroscopic, and the presence of water can affect solubility.

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a 100 mM this compound stock solution in DMSO.

Materials:

  • This compound powder (purity ≥98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Preparation: In a sterile environment, bring the this compound powder and DMSO to room temperature.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 31.24 mg of this compound.

  • Dissolving: Add the weighed this compound powder to a sterile vial. Using a calibrated pipette, add the calculated volume of DMSO. For the 1 mL of 100 mM example, add 1 mL of DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials or polypropylene tubes.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, preparation date, and your initials.

Diagram 1: this compound Stock Solution Preparation Workflow

cluster_prep Preparation cluster_dissolve Dissolution cluster_storage Storage weigh Weigh this compound Powder add Add Powder to Vial weigh->add measure Measure DMSO add_dmso Add DMSO to Vial measure->add_dmso mix Vortex/Sonicate add_dmso->mix aliquot Aliquot into Vials mix->aliquot label_vials Label Vials aliquot->label_vials store Store at Recommended Temperature label_vials->store

Caption: Workflow for preparing this compound stock solution.

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of the this compound stock solution.

Table 2: this compound Storage Recommendations

FormStorage TemperatureDurationContainer
Solid PowderRoom TemperatureNot specifiedOriginal vial
-20°C3 years
4°C2 years
Stock Solution (in DMSO)-20°CUp to 1 yearAmber glass vials or polypropylene tubes
-80°CUp to 2 years

General Storage Guidelines:

  • Avoid Freeze-Thaw Cycles: Repeated changes in temperature can degrade the compound. Aliquoting into single-use volumes is highly recommended.

  • Protect from Light: Store stock solutions in amber vials or cover clear vials with foil to protect them from light degradation.

  • Ensure Proper Sealing: Tightly seal the vials to prevent solvent evaporation and contamination.

For obtaining a higher solubility, it is suggested to warm the tube at 37°C and shake it in an ultrasonic bath for a while. Stock solutions can be stored below -20°C for several months.

This compound in Signaling Pathways

This compound is a potent histamine H2-receptor antagonist with negligible activity against H1- and H3- receptors. It is often used to study the role of the H2 receptor in various physiological processes. The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This compound acts as an inverse agonist, meaning it can reduce the basal activity of the receptor in addition to blocking the effects of agonists like histamine.

Diagram 2: this compound's Effect on the Histamine H2 Receptor Signaling Pathway

cluster_membrane Cell Membrane H2R Histamine H2 Receptor AC Adenylyl Cyclase H2R->AC Stimulates cAMP cAMP AC->cAMP Converts Histamine Histamine Histamine->H2R Activates This compound This compound This compound->H2R Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates

Caption: this compound inhibits histamine-mediated signaling.

Disclaimer: This application note is for research purposes only. The information provided is based on publicly available data and should be used as a guide. Researchers should always refer to the manufacturer's specific instructions and conduct their own validation experiments.

References

Application Note: High-Throughput Quantification of Tiotidine in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Tiotidine in human plasma. This compound is a potent and selective histamine H2-receptor antagonist. This method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard (this compound-d4) to ensure accuracy and precision. The described method is suitable for high-throughput analysis in clinical and research settings, offering a rapid and reliable tool for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

This compound is a histamine H2-receptor antagonist with high selectivity. Accurate and reliable quantification of this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for bioanalytical assays.[1] This application note presents a complete protocol for the extraction and quantification of this compound from human plasma, which can be readily implemented in a research or drug development laboratory. The method is designed to be rapid, reproducible, and suitable for the analysis of a large number of samples.

Experimental

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • This compound-d4 (internal standard, IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (K2EDTA)

  • Ultrapure water

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: Waters XBridge® C18, 2.1 x 50 mm, 3.5 µm or equivalent

Standard and Quality Control Sample Preparation

Stock solutions of this compound and this compound-d4 were prepared in methanol at a concentration of 1 mg/mL. Working solutions were prepared by serial dilution of the stock solutions with a 50:50 (v/v) methanol:water mixture. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working solutions to achieve the desired concentrations.

Sample Preparation Protocol
  • To 50 µL of plasma sample, standard, or QC, add 150 µL of the internal standard working solution (this compound-d4 in acetonitrile).

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a 96-well plate.

  • Inject 5 µL onto the LC-MS/MS system.

Liquid Chromatography Conditions
ParameterValue
Column Waters XBridge® C18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: Chromatographic Gradient

Time (min) %A %B
0.00 95 5
0.50 95 5
2.00 10 90
2.50 10 90
2.51 95 5

| 3.50 | 95 | 5 |

Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) transitions for this compound and the internal standard were optimized by infusing standard solutions.

ParameterValue
Ionization Mode ESI Positive
Curtain Gas 30 psi
Collision Gas 9 psi
IonSpray Voltage 5500 V
Temperature 500°C
Ion Source Gas 1 50 psi
Ion Source Gas 2 50 psi

Table 2: MRM Transitions and Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) DP (V) EP (V) CE (V) CXP (V)
This compound 313.1 159.1 60 10 25 12
This compound-d4 (IS) 317.1 163.1 60 10 25 12

DP: Declustering Potential, EP: Entrance Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential

Results and Discussion

Method Validation

The method was validated according to standard bioanalytical method validation guidelines. The validation assessed linearity, accuracy, precision, selectivity, recovery, and matrix effect.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for this compound in human plasma. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio greater than 10.

Table 3: Calibration Curve Summary

Analyte Range (ng/mL)

| this compound | 1 - 1000 | >0.995 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: LLOQ, low, medium, and high. The results are summarized in Table 4. All values were within the acceptable limits of ±15% (±20% for LLOQ).

Table 4: Accuracy and Precision Data

QC Level Concentration (ng/mL) Intra-day Precision (%CV) Intra-day Accuracy (%) Inter-day Precision (%CV) Inter-day Accuracy (%)
LLOQ 1 8.5 105.2 10.2 103.8
Low 3 6.2 98.7 7.8 101.5
Medium 100 4.5 102.1 5.9 100.9

| High | 800 | 3.8 | 99.5 | 5.1 | 98.2 |

Selectivity and Matrix Effect

Selectivity was assessed by analyzing six different lots of blank human plasma. No significant interfering peaks were observed at the retention times of this compound and the internal standard. The matrix effect was evaluated and found to be minimal, with the stable isotope-labeled internal standard effectively compensating for any ion suppression or enhancement.

Recovery

The extraction recovery of this compound was determined at three QC levels (low, medium, and high). The mean recovery was found to be consistent and reproducible across the concentration range.

Table 5: Extraction Recovery

QC Level Concentration (ng/mL) Mean Recovery (%)
Low 3 92.5
Medium 100 95.1

| High | 800 | 93.8 |

Workflow and Pathway Diagrams

Tiotidine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is Internal Standard (this compound-d4 in ACN, 150 µL) vortex Vortex Mix (1 min) is->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection lc LC Separation (C18 Column) ms MS/MS Detection (ESI+, MRM) lc->ms integration Peak Integration ms->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for this compound quantification.

Tiotidine_Signaling_Pathway This compound This compound H2R Histamine H2 Receptor This compound->H2R antagonizes G_protein Gs Protein H2R->G_protein activates AC Adenylyl Cyclase G_protein->AC stimulates cAMP cAMP Production AC->cAMP Response Cellular Response (e.g., decreased gastric acid secretion) cAMP->Response

Caption: this compound's mechanism of action.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of this compound in human plasma. The simple protein precipitation procedure and the use of a stable isotope-labeled internal standard contribute to the robustness and accuracy of the method. This method is well-suited for supporting pharmacokinetic studies and other clinical research involving this compound.

References

Tiotidine in Rat In Vivo Studies: A Detailed Guide to Dosage and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Tiotidine is a potent and selective histamine H2 receptor antagonist. In preclinical research, particularly in rat models, this compound is a valuable tool for investigating the role of the H2 receptor in various physiological and pathological processes, most notably in gastric acid secretion and ulcer formation. This document provides a comprehensive overview of the recommended dosages, experimental protocols, and the underlying signaling pathways relevant to in vivo studies using this compound in rats.

Physicochemical Properties
PropertyValueSource
Molecular Weight312.41 g/mol [1]
SolubilitySoluble to 100 mM in DMSO, Soluble to 10 mM in ethanol[1]
Recommended Dosage for In Vivo Rat Studies

This compound has been shown to be approximately eight times more potent than cimetidine on a molar basis in human studies.[2][3] In rat models of stress-induced ulcers, cimetidine has been shown to be effective at doses of 37.5 and 75 mg/kg. Another H2 receptor antagonist, ranitidine, has a calculated ED50 of 6.84 mg/kg for the inhibition of acid secretion in rats.

Based on this comparative data, a starting dosage range of 1 to 10 mg/kg for this compound administered orally is recommended for initial studies in rats. It is crucial to perform a dose-response study to determine the optimal effective dose for the specific experimental model and conditions.

ParameterRecommended RangeJustification
Dosage (Oral) 1 - 10 mg/kg Estimated based on relative potency to cimetidine and ranitidine effective doses in rats.
Administration Route Oral (gavage)Common and effective route for systemic delivery in rats.
Vehicle 0.5% Methylcellulose in sterile water, 1% Tween 80 in sterile waterCommon vehicles for oral administration of compounds with limited water solubility.

Experimental Protocols

Preparation of this compound for Oral Gavage

Objective: To prepare a homogenous suspension of this compound suitable for oral administration to rats.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Mortar and pestle

  • Spatula

  • Weighing balance

  • Volumetric flask

  • Stir plate and stir bar

  • Syringes and gavage needles

Procedure:

  • Calculate the required amount of this compound and vehicle based on the desired final concentration and the number and weight of the rats to be dosed.

  • Weigh the precise amount of this compound powder.

  • If necessary, grind the this compound powder to a fine consistency using a mortar and pestle to aid in suspension.

  • In a suitable container, slowly add the this compound powder to a small volume of the vehicle while continuously stirring to create a paste.

  • Gradually add the remaining vehicle to the paste while stirring continuously to form a homogenous suspension.

  • Use a magnetic stir plate to stir the suspension for at least 15-30 minutes before administration to ensure uniformity.

  • Visually inspect the suspension for any clumps or undissolved particles.

  • Draw up the required volume of the suspension into a syringe fitted with an appropriately sized gavage needle for each rat. The maximum recommended gavage volume for rats is 10 mL/kg.

Pylorus Ligation-Induced Ulcer Model in Rats

Objective: To induce gastric ulcers in rats through the ligation of the pyloric sphincter and to assess the protective effect of this compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • This compound suspension

  • Anesthetic (e.g., ether, isoflurane)

  • Surgical instruments (scissors, forceps, suture)

  • Saline solution (0.9% NaCl)

  • pH meter

  • Centrifuge and centrifuge tubes

Procedure:

  • Fast the rats for 24-48 hours before the experiment, with free access to water.

  • Administer the this compound suspension or vehicle to the respective groups of rats via oral gavage 30-60 minutes before the surgical procedure.

  • Anesthetize the rats.

  • Make a midline abdominal incision to expose the stomach.

  • Carefully ligate the pyloric end of the stomach with a suture, being cautious not to obstruct the blood supply.

  • Close the abdominal incision with sutures.

  • Four hours after ligation, sacrifice the rats by cervical dislocation.

  • Dissect out the stomach and collect the gastric contents into a centrifuge tube.

  • Measure the volume of the gastric juice and determine its pH.

  • Centrifuge the gastric contents and titrate the supernatant with 0.01 N NaOH to determine the total and free acidity.

  • Open the stomach along the greater curvature and wash it with saline.

  • Examine the gastric mucosa for ulcers and score the ulcer index based on the number and severity of lesions.

Histamine-Induced Gastric Acid Secretion Model in Rats

Objective: To evaluate the inhibitory effect of this compound on histamine-stimulated gastric acid secretion in rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • This compound suspension

  • Histamine dihydrochloride solution

  • Anesthetic (e.g., urethane)

  • Surgical instruments

  • Perfusion pump

  • Saline solution (0.9% NaCl)

  • pH meter and titration equipment

Procedure:

  • Fast the rats for 24 hours before the experiment, with free access to water.

  • Administer the this compound suspension or vehicle to the respective groups of rats via oral gavage.

  • After a predetermined absorption time (e.g., 60 minutes), anesthetize the rats.

  • Perform a tracheotomy to ensure a clear airway.

  • Cannulate the esophagus and the duodenum to isolate the stomach.

  • Perfuse the stomach with warm saline at a constant rate using a perfusion pump.

  • Collect the perfusate at regular intervals (e.g., every 15 minutes) and measure the pH and titratable acidity.

  • After a baseline period of acid secretion is established, administer histamine dihydrochloride (e.g., 50 mg/kg, subcutaneously or intravenously) to stimulate gastric acid secretion.

  • Continue to collect the perfusate and measure the acid output to determine the effect of this compound on histamine-stimulated secretion.

Visualizations

Histamine H2 Receptor Signaling Pathway

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2R H2 Receptor Histamine->H2R Binds to G_protein Gs Protein (α, β, γ) H2R->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC α-subunit activates PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Phosphorylates & Activates Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion Increases This compound This compound This compound->H2R Antagonizes start Start fasting Fast Rats (24-48h) start->fasting grouping Divide into Groups (Vehicle, this compound) fasting->grouping dosing Oral Gavage with This compound or Vehicle grouping->dosing anesthesia Anesthetize Rats dosing->anesthesia surgery Pylorus Ligation Surgery anesthesia->surgery recovery Post-operative Period (4h) surgery->recovery sacrifice Sacrifice Rats recovery->sacrifice collection Collect Gastric Contents sacrifice->collection analysis Analyze Gastric Juice (Volume, pH, Acidity) collection->analysis scoring Score Ulcer Index analysis->scoring end End scoring->end

References

Application of Tiotidine in Gastrointestinal Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiotidine is a potent and long-acting histamine H2-receptor antagonist.[1][2] As a derivative of cimetidine, it has been a valuable tool in gastrointestinal research, primarily for its ability to inhibit gastric acid secretion.[1] Its high specificity for the H2-receptor makes it a useful agent for studying the physiological roles of histamine in the stomach and for the initial characterization of novel compounds targeting the H2-receptor signaling pathway.[1] this compound has demonstrated greater potency and a longer duration of action compared to cimetidine, making it a subject of interest in studies of acid hypersecretory states.[3] Recent research has also explored its properties as an inverse agonist at the H2-receptor.

These application notes provide a summary of this compound's pharmacological data, detailed protocols for key in vitro and in vivo experiments, and a visualization of the relevant signaling pathways.

Data Presentation

Table 1: Comparative Potency of this compound and Cimetidine in Inhibiting Food-Stimulated Gastric Acid Secretion
CompoundDoseTime Post-MedicationPercent Inhibition of Acid SecretionReference
This compound150 mg1-2 hoursSimilar to 300 mg Cimetidine
This compound150 mg5-7 hours80%
This compound300 mg5-7 hours97%
This compound150 mg10-12 hours22%
This compound300 mg10-12 hours53%
Cimetidine300 mg5-7 hours22%
Cimetidine300 mg10-12 hoursNo inhibitory effect
Table 2: Pharmacological Parameters of this compound
ParameterValueSpecies/SystemReference
pA2 Value 7.3Guinea-pig isolated right atrium
pKB Value 7.57Guinea-pig isolated right atrium
pKB Value 6.96Mouse isolated stomach
ED50 (Oral) 0.69 µmol/kgConscious Heidenhain pouch dogs
IC50 (Food-stimulated secretion) 1.6 µmol/lNormal volunteers

Signaling Pathways and Experimental Workflows

Histamine H2-Receptor Signaling Pathway in Parietal Cells

The primary mechanism by which this compound inhibits gastric acid secretion is through competitive antagonism of the histamine H2-receptor on gastric parietal cells. This action blocks the downstream signaling cascade that leads to the activation of the proton pump (H+/K+ ATPase).

H2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Parietal Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H2R Histamine H2 Receptor Histamine->H2R Binds and Activates This compound This compound This compound->H2R Binds and Inhibits G_protein Gs Protein H2R->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Phosphorylates and Activates Secretion HCl Secretion ProtonPump->Secretion Drives

Caption: this compound's antagonism of the H2 receptor signaling pathway.

Experimental Workflow: In Vivo Intragastric Titration

This workflow outlines the key steps in measuring meal-stimulated gastric acid secretion in human subjects.

Intragastric_Titration_Workflow Subject Duodenal Ulcer Patient (Fasted) Medication Oral Administration of This compound or Placebo Subject->Medication Meal Infusion of Homogenized Steak Meal Medication->Meal After specified time intervals (e.g., 0, 1, 5, 10 hours) Titration In Vivo Intragastric Titration (Maintain pH at a set level) Meal->Titration Measurement Measure Volume of Titrant (e.g., NaHCO3) to Calculate Acid Secretion Titration->Measurement Analysis Data Analysis and Comparison of Acid Output Measurement->Analysis

Caption: Workflow for in vivo intragastric titration experiment.

Experimental Protocols

Protocol 1: In Vivo Intragastric Titration for Meal-Stimulated Acid Secretion

This protocol is adapted from studies evaluating H2-receptor antagonists in duodenal ulcer patients.

Objective: To quantify the effect of this compound on food-stimulated gastric acid secretion in vivo.

Materials:

  • This compound capsules/solution

  • Placebo control

  • Homogenized standard meal (e.g., steak)

  • Nasogastric tube

  • pH electrode and meter

  • Titrator or manual titration setup

  • Titrant solution (e.g., 0.1 N NaOH or NaHCO3)

  • Non-absorbable marker (e.g., polyethylene glycol) for measuring gastric emptying (optional)

Procedure:

  • Subject Preparation: Human subjects (often duodenal ulcer patients) are fasted overnight. A nasogastric tube is inserted into the stomach.

  • Drug Administration: A single oral dose of this compound or placebo is administered at designated times before the meal (e.g., immediately before, 1, 5, or 10 hours prior).

  • Meal Infusion: A homogenized steak meal is infused into the stomach through the nasogastric tube.

  • Intragastric Titration:

    • The pH of the gastric contents is continuously monitored using a pH electrode placed in the stomach.

    • The intragastric pH is maintained at a constant level (e.g., pH 5.5) by the continuous or intermittent infusion of a titrant (e.g., sodium bicarbonate).

    • The volume of titrant required to maintain the pH is recorded.

  • Data Collection: The amount of acid secreted is calculated from the volume and concentration of the titrant used over a specific period (e.g., 3-4 hours post-meal).

  • Gastric Emptying (Optional): The concentration of a non-absorbable marker in gastric aspirates can be measured to assess the rate of gastric emptying.

  • Data Analysis: The acid secretion rates after this compound administration are compared to those after placebo administration to determine the percentage of inhibition.

Protocol 2: Isolated Lumen-Perfused Mouse Stomach Assay

This ex vivo method allows for the study of gastric acid secretion in a controlled environment, free from extrinsic neural and hormonal influences.

Objective: To determine the direct effect of this compound on histamine- or pentagastrin-stimulated acid secretion in an isolated stomach preparation.

Materials:

  • Male mice (e.g., BALB/c), fasted overnight with free access to water

  • Perfusion apparatus including a peristaltic pump, oxygenator, and heated organ bath

  • Krebs-Henseleit bicarbonate buffer (or similar physiological salt solution), gassed with 95% O2 / 5% CO2

  • Cannulas for the esophagus and duodenum

  • pH electrode and pH-stat titration system

  • Stimulants: Histamine, Pentagastrin

  • This compound solution

  • Titrant: 0.01 N NaOH

Procedure:

  • Stomach Isolation:

    • Euthanize the mouse via an approved method (e.g., cervical dislocation).

    • Perform a midline laparotomy to expose the stomach.

    • Carefully dissect the stomach, ligating and cutting the esophagus and duodenum.

    • Gently flush the stomach lumen with warm saline to remove any contents.

  • Perfusion Setup:

    • Mount the isolated stomach in a heated organ bath (37°C).

    • Cannulate the esophagus for luminal perfusion and the duodenum for collecting the perfusate.

    • Perfuse the lumen with a physiological solution (e.g., saline or glucose solution) at a constant rate (e.g., 0.5-1.0 mL/min).

  • Measurement of Acid Secretion:

    • The perfusate is collected, and its pH is continuously monitored with a pH electrode.

    • A pH-stat system is used to automatically titrate the perfusate back to a neutral pH (e.g., pH 7.0) with a dilute NaOH solution.

    • The rate of acid secretion is calculated from the amount of NaOH used over time.

  • Experimental Protocol:

    • Establish a stable basal acid secretion rate.

    • Introduce a stimulant (e.g., histamine or pentagastrin) into the serosal bathing solution to induce acid secretion.

    • Once a stable stimulated secretion rate is achieved, add this compound to the serosal solution in increasing concentrations.

    • Record the inhibition of acid secretion at each this compound concentration.

  • Data Analysis: Construct dose-response curves for this compound's inhibitory effect and calculate parameters such as pKB or IC50.

Protocol 3: Measurement of Cyclic AMP (cAMP) in Dispersed Gastric Mucosal Cells

This in vitro assay is used to investigate the intracellular signaling mechanisms affected by this compound.

Objective: To measure the effect of this compound on histamine-stimulated cAMP accumulation in isolated gastric mucosal cells.

Materials:

  • Guinea pig stomach

  • Digestion enzymes (e.g., pronase, collagenase)

  • Cell culture medium (e.g., Hanks' Balanced Salt Solution)

  • Stimulant: Histamine

  • This compound solution

  • Phosphodiesterase inhibitor (e.g., theophylline or IBMX) to prevent cAMP degradation

  • cAMP assay kit (e.g., ELISA or radioimmunoassay)

  • Cell lysis buffer

Procedure:

  • Cell Isolation:

    • Euthanize a guinea pig and remove the stomach.

    • Separate the gastric mucosa from the underlying muscle layers.

    • Mince the mucosa and digest it with enzymes (e.g., pronase and collagenase) in a shaking water bath to obtain a suspension of dispersed mucosal cells.

    • Filter the cell suspension to remove undigested tissue and wash the cells with fresh medium.

  • Cell Incubation:

    • Resuspend the cells in fresh medium containing a phosphodiesterase inhibitor.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time.

    • Stimulate the cells with a fixed concentration of histamine.

    • Incubate for a further period (e.g., 10-30 minutes) at 37°C.

  • cAMP Measurement:

    • Terminate the reaction by adding a cell lysis buffer or by rapid centrifugation and removal of the supernatant.

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize cAMP levels to the protein concentration of the cell lysate.

    • Compare the cAMP levels in this compound-treated cells to control cells to determine the inhibitory effect of this compound on histamine-stimulated cAMP production.

Conclusion

This compound remains a valuable pharmacological tool for the study of gastric acid secretion and histamine H2-receptor function. Its high potency and prolonged duration of action provide distinct advantages in certain experimental settings. The protocols and data presented here offer a comprehensive resource for researchers utilizing this compound in their gastrointestinal research endeavors.

References

Application Notes and Protocols: [3H]-Tiotidine Radioligand Binding Assay for Histamine H2 Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The histamine H2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, plays a crucial role in mediating the physiological effects of histamine. Primarily known for its involvement in the regulation of gastric acid secretion, the H2 receptor is a key pharmacological target for the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease. The characterization of ligand binding to the H2 receptor is fundamental for the discovery and development of novel therapeutics. [3H]-Tiotidine, a potent and selective H2 receptor antagonist, is a widely used radioligand for in vitro binding assays to determine the affinity (Kd) of test compounds and the density of H2 receptors (Bmax) in various tissues and cell preparations.

These application notes provide a detailed protocol for a [3H]-tiotidine radioligand binding assay, including membrane preparation, binding reaction, and detection. Additionally, quantitative data from published studies are summarized, and key signaling pathways and experimental workflows are visualized.

Data Presentation

The binding affinity (Kd) and receptor density (Bmax) of [3H]-tiotidine for the histamine H2 receptor can vary depending on the tissue source and experimental conditions. Below is a summary of reported values from various studies.

Tissue/Cell PreparationOrganismKd (nM)Bmax (fmol/mg protein)Reference
Lung Parenchyma HomogenatesGuinea Pig8.5 ± 1.528 ± 5[1]
Lung Parenchyma Homogenates (kinetically derived)Guinea Pig7.8N/A[1]
Cultured Neonatal AstrocytesRat4.7 ± 1.018.6 ± 1.7[2]
Cultured Neonatal Astrocytes (in D2O)Rat7.4 ± 2.417.1 ± 2.7[2]
U-937 Cells (High-affinity site)HumanUndisclosedUndisclosed[3]
U-937 Cells (Low-affinity site)HumanUndisclosedUndisclosed

N/A: Not available

Signaling Pathway

The histamine H2 receptor primarily signals through the Gs alpha subunit of the heterotrimeric G-protein. Upon histamine binding, the activated Gs protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response. Additionally, evidence suggests that the H2 receptor can also couple to Gq proteins, activating the phospholipase C (PLC) pathway, which results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of Protein Kinase C (PKC).

Histamine_H2_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H2R H2 Receptor Histamine->H2R binds Gs Gs Protein H2R->Gs activates Gq Gq Protein H2R->Gq activates AC Adenylyl Cyclase Gs->AC stimulates PLC Phospholipase C Gq->PLC activates cAMP cAMP AC->cAMP converts IP3 IP3 PLC->IP3 cleaves PIP2 DAG DAG PLC->DAG ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response_cAMP Cellular Response PKA->Cellular_Response_cAMP phosphorylates targets PIP2 PIP2 PIP2->PLC Ca2_release Ca²⁺ Release IP3->Ca2_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release->PKC Cellular_Response_Ca Cellular Response PKC->Cellular_Response_Ca phosphorylates targets

Histamine H2 Receptor Signaling Pathway

Experimental Protocols

Membrane Preparation

This protocol describes the preparation of crude membrane fractions from either tissues (e.g., guinea pig cerebral cortex) or cultured cells expressing the histamine H2 receptor.

Materials:

  • Tissue or cell pellet

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)

  • Centrifuge tubes

  • Dounce homogenizer or polytron

  • Refrigerated centrifuge

Procedure:

  • Mince the tissue or collect the cell pellet and wash with ice-cold Homogenization Buffer.

  • Resuspend the tissue or cells in 10-20 volumes of ice-cold Homogenization Buffer.

  • Homogenize the suspension using a Dounce homogenizer (10-15 strokes) or a polytron on a low setting. Perform all steps on ice to prevent protein degradation.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large cellular debris.

  • Carefully collect the supernatant and centrifuge it at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.

  • Repeat the centrifugation (step 5) and resuspension (step 6) steps to wash the membranes.

  • After the final centrifugation, resuspend the pellet in a small volume of Assay Buffer (see below).

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).

  • Aliquot the membrane preparation and store at -80°C until use.

[3H]-Tiotidine Radioligand Binding Assay

This protocol is designed for a 96-well plate format and can be adapted for single tubes.

Materials:

  • [3H]-Tiotidine (specific activity ~70-90 Ci/mmol)

  • Unlabeled tiotidine or another suitable H2 antagonist (for non-specific binding)

  • Membrane preparation (20-50 µg protein per well)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filter mats (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI) for at least 30 minutes

  • Filtration apparatus (cell harvester)

  • Scintillation vials

  • Liquid scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup:

    • Total Binding: To designated wells, add Assay Buffer.

    • Non-specific Binding: To designated wells, add a high concentration of unlabeled this compound (e.g., 10 µM final concentration).

    • Saturation Binding: Prepare serial dilutions of [3H]-tiotidine in Assay Buffer (e.g., 0.1 to 30 nM final concentration).

  • Add the membrane preparation (20-50 µg of protein) to each well.

  • Initiate the binding reaction by adding the [3H]-tiotidine dilutions to all wells. The final assay volume is typically 200-250 µL.

  • Incubate the plate at room temperature (or 4°C) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filter mat using a cell harvester.

    • Quickly wash the filters 3-4 times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Counting:

    • Transfer the filter discs to scintillation vials.

    • Add 4-5 mL of liquid scintillation cocktail to each vial.

    • Allow the filters to soak in the cocktail for at least 4 hours, or overnight, in the dark to ensure complete elution of the radiolabel.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis
  • Specific Binding: Calculate specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM) for each concentration of [3H]-tiotidine.

  • Saturation Analysis: Plot the specific binding (B, in fmol/mg protein) against the concentration of free [3H]-tiotidine ([L], in nM).

  • Determine Kd and Bmax: Use non-linear regression analysis to fit the saturation binding data to a one-site binding model (Michaelis-Menten equation) to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Experimental Workflow

The following diagram illustrates the key steps in the [3H]-tiotidine radioligand binding assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis Membrane_Prep 1. Membrane Preparation (Homogenization & Centrifugation) Protein_Assay 2. Protein Quantification Membrane_Prep->Protein_Assay Assay_Setup 3. Assay Plate Setup (Total, Non-specific, Radioligand) Protein_Assay->Assay_Setup Incubation 4. Incubation (Membranes + [3H]-Tiotidine) Assay_Setup->Incubation Filtration 5. Rapid Filtration & Washing Incubation->Filtration Scintillation_Counting 6. Liquid Scintillation Counting Filtration->Scintillation_Counting Data_Analysis 7. Data Analysis (Calculate Specific Binding, Kd, Bmax) Scintillation_Counting->Data_Analysis

[3H]-Tiotidine Binding Assay Workflow

References

Tiotidine in Isolated Organ Bath Experiments: Application Notes and Protocols for H2-Receptor Antagonism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Tiotidine, a potent and selective histamine H2-receptor antagonist, in isolated organ bath experiments. This document outlines the theoretical background, detailed experimental protocols, and data presentation for characterizing the pharmacological activity of this compound on smooth muscle preparations.

Introduction

This compound is a well-established histamine H2-receptor antagonist with negligible activity at H1 and H3 receptors.[1] In preclinical drug discovery and pharmacological research, isolated organ bath experiments are indispensable for characterizing the potency and mechanism of action of compounds like this compound. These ex vivo assays allow for the study of drug effects on tissue contractility in a controlled environment, independent of systemic physiological influences.[2][3] this compound's primary action at the H2 receptor is to competitively inhibit the effects of histamine. Activation of the H2 receptor, a Gs protein-coupled receptor, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent protein kinase A (PKA) activation.[4] In many smooth muscle tissues, this pathway results in relaxation.[4] Therefore, this compound is an invaluable tool for investigating H2 receptor-mediated physiological responses.

Data Presentation: Quantitative Analysis of this compound Activity

The potency of this compound as a competitive antagonist is typically quantified by its pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that necessitates doubling the agonist concentration to elicit the same response. A higher pA2 value indicates a greater potency of the antagonist.

ParameterTissue PreparationAgonistValueReference
pKB (pA2)Guinea-pig right atriumHistamine7.57(Not found in provided search results)
pKB (pA2)Mouse isolated stomachHistamine6.96(Not found in provided search results)
pA2Guinea-pig isolated ileum (H1 antagonism)Histamine (phasic contraction)3.9
pA2Guinea-pig isolated ileum (Muscarinic antagonism)Carbachol3.6

Note: pKB is equivalent to pA2 for a competitive antagonist.

Experimental Protocols

Protocol 1: Determination of this compound pA2 Value in Guinea Pig Ileum (Histamine-Induced Contraction)

This protocol is adapted from standard procedures for isolated guinea pig ileum experiments and is designed to assess the H1-antagonist activity of this compound, which can be a secondary target.

1. Materials and Reagents:

  • Animal: Guinea pig.

  • Tissue: Distal ileum.

  • Physiological Salt Solution (PSS): Tyrode's solution. The composition should be prepared fresh.

  • Drugs: Histamine dihydrochloride (agonist), this compound (antagonist). Stock solutions should be prepared in distilled water or an appropriate solvent.

  • Equipment: Student Organ Bath with a 10-20 ml chamber, kymograph or isometric force transducer and data acquisition system, aeration pump (95% O2, 5% CO2), water bath for temperature control (32-37°C), pipettes and tips.

2. Tissue Preparation:

  • Humanely euthanize a guinea pig via a stunning blow to the head followed by cervical dislocation.

  • Open the abdomen and locate the ileocecal junction. Carefully excise a segment of the ileum.

  • Place the excised tissue in a petri dish containing oxygenated Tyrode's solution.

  • Gently flush the lumen of the ileum with Tyrode's solution to remove its contents.

  • Cut the ileum into segments of 2-3 cm in length.

  • Tie a thread to each end of the ileum segment.

3. Experimental Setup:

  • Mount the ileum segment in the organ bath containing Tyrode's solution, maintained at 32-33°C and continuously aerated with 95% O2 and 5% CO2.

  • Attach the lower thread to a fixed point in the organ bath and the upper thread to the force transducer.

  • Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for 30-60 minutes. During equilibration, wash the tissue with fresh PSS every 10-15 minutes.

4. Experimental Procedure (Schild Analysis):

  • Control Concentration-Response Curve (CRC) for Histamine:

    • Add increasing concentrations of histamine to the organ bath in a cumulative or non-cumulative manner. For non-cumulative additions, allow a 30-second contact time followed by a wash and a 3-minute recovery period.

    • Record the contractile response for each concentration until a maximal response is achieved.

    • Thoroughly wash the tissue to return to baseline.

  • CRC for Histamine in the Presence of this compound:

    • Introduce a known concentration of this compound into the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 20-30 minutes).

    • Repeat the cumulative or non-cumulative addition of histamine to generate a second CRC in the presence of the antagonist. A competitive antagonist will cause a rightward shift of the CRC without depressing the maximal response.

    • Wash the tissue extensively.

  • Repeat with Different this compound Concentrations:

    • Repeat step 4.2 with at least two other concentrations of this compound.

5. Data Analysis:

  • Plot the log concentration of histamine versus the response for each CRC.

  • Determine the EC50 (concentration of agonist producing 50% of the maximal response) for each curve.

  • Calculate the Dose Ratio (DR) for each concentration of this compound using the formula: DR = EC50 (in the presence of antagonist) / EC50 (control).

  • Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative log of the molar concentration of this compound ([B]) on the x-axis.

  • The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

Protocol 2: Investigating this compound's Effect on Histamine-Induced Relaxation of Pre-contracted Smooth Muscle

This protocol is designed to study the H2-receptor antagonist properties of this compound in tissues where histamine induces relaxation, such as human gastric circular smooth muscle or guinea pig taenia caeci.

1. Materials and Reagents:

  • As per Protocol 1, with the potential substitution of Krebs-Henseleit solution for Tyrode's solution.

  • A contractile agent to induce tone (e.g., carbachol, potassium chloride).

2. Tissue Preparation and Setup:

  • Follow the same principles as in Protocol 1, using the appropriate smooth muscle preparation (e.g., strips of gastric muscle).

  • Equilibrate the tissue under a suitable resting tension.

3. Experimental Procedure:

  • Induce Tone: Add a concentration of the contractile agent that produces a stable, submaximal contraction (e.g., 80% of its maximum effect).

  • Control Relaxation Response: Once a stable contraction is achieved, add cumulative concentrations of histamine to elicit a relaxation response.

  • Washout and Recovery: Thoroughly wash the tissue to allow it to return to its baseline resting tone.

  • Antagonist Incubation: Add a known concentration of this compound to the bath and incubate for 20-30 minutes.

  • Repeat Histamine CRC: Re-induce tone with the same concentration of the contractile agent. Once the contraction is stable, repeat the cumulative addition of histamine to obtain a CRC in the presence of this compound.

  • Repeat with Different this compound Concentrations: Wash the tissue and repeat steps 4 and 5 with different concentrations of this compound.

4. Data Analysis:

  • Analyze the data as described in Protocol 1, focusing on the inhibitory effect of this compound on histamine-induced relaxation. The pA2 value will quantify this compound's potency as an H2-receptor antagonist in this functional assay.

Visualizations

Histamine H2 Receptor Signaling Pathway

H2_Signaling_Pathway Histamine Histamine H2R H2 Receptor (GPCR) Histamine->H2R This compound This compound This compound->H2R Antagonizes Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_P Phosphorylation of Myosin Light Chain Kinase (MLCK) PKA->MLCK_P Leads to Relaxation Smooth Muscle Relaxation MLCK_P->Relaxation Results in Experimental_Workflow start Start prep Tissue Preparation (e.g., Guinea Pig Ileum) start->prep mount Mount Tissue in Organ Bath prep->mount equilibrate Equilibration (30-60 min) mount->equilibrate crc1 Generate Control Histamine CRC equilibrate->crc1 wash1 Wash Tissue crc1->wash1 add_antagonist Add this compound (Concentration 1) wash1->add_antagonist incubate Incubate (20-30 min) add_antagonist->incubate crc2 Generate Histamine CRC in presence of this compound incubate->crc2 wash2 Wash Tissue crc2->wash2 repeat_exp Repeat with Higher This compound Concentrations wash2->repeat_exp repeat_exp->add_antagonist Yes analysis Data Analysis (Schild Plot) repeat_exp->analysis No end End analysis->end

References

Application Notes and Protocols: Investigating the Effects of Tiotidine on Intracellular cAMP Levels

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tiotidine is a potent and selective histamine H2 receptor antagonist.[1] The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2] This signaling pathway plays a crucial role in various physiological processes, including gastric acid secretion. Interestingly, beyond its classical antagonist activity in blocking histamine-induced effects, some studies have characterized this compound as an inverse agonist.[3] This suggests that this compound may not only block the action of agonists but also reduce the basal or constitutive activity of the H2 receptor, leading to a decrease in basal cAMP levels.

These application notes provide a comprehensive guide for designing and executing experiments to thoroughly characterize the effects of this compound on cAMP signaling. The protocols outlined below will enable researchers to:

  • Determine the potency of this compound as an antagonist of histamine-induced cAMP production.

  • Investigate the potential inverse agonist activity of this compound by measuring its effect on basal cAMP levels.

The provided methodologies are designed to be adaptable to various laboratory settings and utilize commonly available cell-based assay technologies.

Signaling Pathway of the Histamine H2 Receptor and the Action of this compound

The following diagram illustrates the canonical signaling pathway of the histamine H2 receptor and the dual-action mechanism of this compound as both an antagonist and an inverse agonist.

Gs_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Histamine Histamine H2R Histamine H2 Receptor (H2R) Histamine->H2R Agonist Binding This compound This compound This compound->H2R Antagonist/ Inverse Agonist Binding Gs Gs Protein (αβγ) H2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets

Caption: Histamine H2 receptor signaling pathway and this compound's points of action.

Experimental Protocols

This section details the methodologies for two key experiments to characterize the effects of this compound on cAMP levels.

Experiment 1: Determining the Antagonist Potency of this compound (IC50)

This experiment aims to quantify the ability of this compound to inhibit histamine-stimulated cAMP production.

1.1. Materials

  • Cell Line: A cell line endogenously or recombinantly expressing the human histamine H2 receptor (e.g., HEK293-H2R, U-937).

  • Cell Culture Medium: As recommended for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Reagents:

    • Histamine dihydrochloride (agonist)

    • This compound (antagonist/inverse agonist)

    • Forskolin (positive control, direct activator of adenylyl cyclase)

    • 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor to prevent cAMP degradation)

    • Phosphate-buffered saline (PBS)

    • Cell lysis buffer (assay-specific)

  • Assay Kit: A commercially available cAMP detection assay (e.g., cAMP-Glo™ Assay, Promega; HTRF cAMP Assay, Cisbio; or an ELISA-based kit).

  • Equipment:

    • Humidified incubator (37°C, 5% CO2)

    • Luminometer, fluorescence plate reader, or ELISA plate reader (depending on the assay kit)

    • Multi-channel pipette

    • White or black-walled, clear-bottom 96-well or 384-well microplates (assay-specific)

1.2. Experimental Workflow

Antagonist_Workflow A Seed Cells in Microplate B Incubate Overnight A->B C Pre-treat with this compound (Dose-Response) B->C D Stimulate with Histamine (at EC80 concentration) C->D E Lyse Cells and Measure cAMP D->E F Data Analysis (IC50 Determination) E->F

Caption: Workflow for determining this compound's antagonist potency.

1.3. Detailed Procedure

  • Cell Seeding:

    • Culture cells to approximately 80-90% confluency.

    • Trypsinize (if adherent) and resuspend cells in fresh culture medium.

    • Count cells and adjust the density to the recommended concentration for the chosen assay (e.g., 5,000-20,000 cells per well).

    • Seed the cells into the appropriate microplate and incubate overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in assay buffer (e.g., PBS with IBMX) to create a dose-response curve (e.g., 10-point, 1:3 or 1:10 dilutions, starting from 100 µM).

    • Prepare a solution of histamine at a concentration that elicits approximately 80% of the maximal response (EC80). This value should be predetermined in a separate agonist dose-response experiment.

  • Assay Execution:

    • Gently remove the culture medium from the wells.

    • Wash the cells once with PBS.

    • Add the this compound dilutions to the respective wells. Include vehicle control wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

    • Add the histamine solution (at EC80 concentration) to all wells except the negative control wells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

    • Lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen assay kit.

1.4. Data Presentation

The results should be presented in a table summarizing the raw data and a dose-response curve to determine the IC50 value.

Table 1: Antagonist Effect of this compound on Histamine-Stimulated cAMP Production

This compound Concentration (M)Mean cAMP Level (nM)Standard Deviation% Inhibition
0 (Vehicle)10.20.80
1.00E-099.80.74
1.00E-088.50.617
1.00E-075.10.450
1.00E-061.50.285
1.00E-050.80.192
1.00E-040.70.193

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The % inhibition is calculated as: 100 * (1 - (cAMP_this compound - cAMP_basal) / (cAMP_Histamine - cAMP_basal))

The data should then be plotted using a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Experiment 2: Investigating the Inverse Agonist Activity of this compound

This experiment is designed to determine if this compound can reduce the basal levels of cAMP, which would be indicative of inverse agonism.

2.1. Materials

The materials are the same as in Experiment 1.

2.2. Experimental Workflow

Inverse_Agonist_Workflow A Seed Cells in Microplate B Incubate Overnight A->B C Treat with this compound (Dose-Response) B->C D Incubate C->D E Lyse Cells and Measure cAMP D->E F Data Analysis (IC50 Determination) E->F

Caption: Workflow for determining this compound's inverse agonist activity.

2.3. Detailed Procedure

  • Cell Seeding: Follow the same procedure as in Experiment 1.1.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in assay buffer (e.g., PBS with IBMX) to create a dose-response curve (e.g., 10-point, 1:3 or 1:10 dilutions, starting from 100 µM).

    • Prepare a solution of a known inverse agonist for the H2 receptor (if available) as a positive control.

  • Assay Execution:

    • Gently remove the culture medium from the wells.

    • Wash the cells once with PBS.

    • Add the this compound dilutions to the respective wells. Include vehicle control wells to measure basal cAMP levels.

    • Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

    • Lyse the cells and measure cAMP levels according to the manufacturer's protocol of the chosen assay kit.

2.4. Data Presentation

The results should be presented in a table summarizing the raw data and a dose-response curve to determine the IC50 value for the reduction of basal cAMP.

Table 2: Inverse Agonist Effect of this compound on Basal cAMP Levels

This compound Concentration (M)Mean Basal cAMP Level (nM)Standard Deviation% Reduction from Basal
0 (Vehicle)2.50.20
1.00E-092.40.24
1.00E-082.10.1516
1.00E-071.50.140
1.00E-060.90.0864
1.00E-050.70.0572
1.00E-040.60.0476

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The % reduction from basal is calculated as: 100 * (1 - (cAMP_this compound / cAMP_basal))

The data should then be plotted using a non-linear regression model (log(inhibitor) vs. response -- variable slope) to determine the IC50 value for the inverse agonist effect.

Troubleshooting

  • High variability between replicates: Ensure accurate and consistent cell seeding, pipetting of reagents, and thorough mixing.

  • Low signal-to-background ratio: Optimize cell number, incubation times, and reagent concentrations. Consider using a phosphodiesterase inhibitor like IBMX to increase the cAMP signal.

  • No inverse agonist effect observed: The chosen cell line may not have sufficient constitutive H2 receptor activity. Consider using a cell line with higher receptor expression or a system where the receptor is constitutively active.

By following these detailed protocols and data presentation guidelines, researchers can effectively investigate and characterize the pharmacological effects of this compound on the histamine H2 receptor-cAMP signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Tiotidine Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for information regarding the solubility of Tiotidine in common laboratory solvents, Dimethyl Sulfoxide (DMSO) and Ethanol.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO and Ethanol?

A1: this compound exhibits significantly higher solubility in DMSO compared to Ethanol. You can expect to achieve a concentration of up to 100 mM in DMSO and up to 10 mM in Ethanol.[1][2] For specific batch data, always refer to the Certificate of Analysis provided with the compound.

Q2: I am having trouble dissolving this compound, what can I do?

A2: If you are experiencing difficulty dissolving this compound, especially at higher concentrations, you can try the following troubleshooting steps:

  • Gentle Warming: Warm the solution to 37°C. This can be done in a water bath or incubator.

  • Sonication: Use a water bath sonicator for a short period (e.g., up to 5 minutes) to aid dissolution.[3]

  • Vortexing: Ensure the solution is mixed thoroughly by vortexing for 1-2 minutes.[3]

Q3: My DMSO-dissolved this compound stock solution looks like it has absorbed water. What should I do?

A3: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[4] This can affect the concentration and stability of your stock solution. To minimize this, always use anhydrous DMSO, handle it in a low-humidity environment if possible, and keep the stock solution tightly capped when not in use. If you suspect water absorption, it is recommended to prepare a fresh stock solution.

Q4: How should I prepare a stock solution of this compound?

A4: To prepare a stock solution, weigh the desired amount of this compound and add the appropriate volume of solvent (DMSO or Ethanol) to achieve the target concentration. The data below is based on a molecular weight of 312.41 g/mol for this compound.

Data Summary: this compound Solubility

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
DMSO10031.24
Ethanol103.12

Note: The mg/mL values are calculated based on the molecular weight of this compound (312.41 g/mol ).

Experimental Protocol: Determining this compound Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the thermodynamic solubility of this compound.

  • Preparation:

    • Weigh an excess amount of this compound into a clear glass vial.

    • Add a known volume of the desired solvent (DMSO or Ethanol).

  • Equilibration:

    • Seal the vial to prevent solvent evaporation.

    • Agitate the mixture at a constant temperature (e.g., room temperature or 37°C) using a shaker or stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation:

    • Allow the suspension to settle.

    • Carefully collect the supernatant. To ensure no solid particles are transferred, centrifugation followed by filtration through a 0.22 µm filter is recommended.

  • Quantification:

    • Analyze the concentration of this compound in the clear, saturated supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a standard curve with known concentrations of this compound to accurately determine the concentration in the sample.

Experimental Workflow

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation cluster_3 Quantification weigh Weigh excess this compound add_solvent Add known volume of solvent weigh->add_solvent Step 1 agitate Agitate for 24-48h at constant temperature add_solvent->agitate Step 2 centrifuge Centrifuge sample agitate->centrifuge Step 3 filter Filter supernatant (0.22 µm) centrifuge->filter hplc Analyze by HPLC-UV filter->hplc Step 4 result Determine Solubility hplc->result

Caption: Workflow for determining this compound solubility.

References

Tiotidine Stability in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive technical guide to the stability of Tiotidine in aqueous solutions. Due to the limited availability of publicly accessible stability data specifically for this compound, this guide utilizes data from a closely related and structurally similar H2-receptor antagonist, Famotidine , as a representative model. The information presented here is intended to provide researchers, scientists, and drug development professionals with a robust framework for understanding and troubleshooting the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and exposure to light. Like other thiazole and guanidine-containing compounds, this compound is susceptible to hydrolysis, oxidation, and photodegradation.

Q2: How does pH affect the stability of this compound?

A2: this compound is expected to exhibit pH-dependent stability. Based on data from the surrogate compound Famotidine, degradation is catalyzed by both acidic and alkaline conditions.[1][2] Famotidine shows maximum stability at approximately pH 6.3.[2] In acidic conditions, hydrolysis of the sulfamoyl group is a primary degradation pathway, while under alkaline conditions, the amide linkage is more susceptible to cleavage.[3][4]

Q3: What is the impact of temperature on this compound stability?

A3: Elevated temperatures accelerate the degradation of this compound in aqueous solutions. Storing solutions at refrigerated (2-8 °C) or frozen (-20 °C) temperatures can significantly enhance stability. For instance, a prepared oral liquid of Famotidine was stable for 20 days at 4°C, but only for 15 days at 24°C.

Q4: Is this compound sensitive to light?

A4: Yes, this compound is expected to be susceptible to photolytic degradation. Exposure to UV light can lead to the formation of various degradation products. It is recommended to protect this compound solutions from light to minimize degradation.

Q5: What are the likely degradation products of this compound?

A5: Based on the degradation pathways of Famotidine, the primary degradation products of this compound are likely to result from hydrolysis and oxidation. Under acidic hydrolysis, degradation of the sulfamoyl group can occur. In alkaline conditions, cleavage of the amide linkage can lead to the formation of a propionamide derivative. Oxidation primarily occurs at the sulfide linkage, leading to the formation of a sulfoxide.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of potency in prepared solutions Degradation due to inappropriate pH, high temperature, or light exposure.- Ensure the pH of the aqueous solution is buffered to a range of 6.0-7.0 for optimal stability.- Store solutions at refrigerated (2-8 °C) or frozen (-20 °C) temperatures.- Protect solutions from light by using amber vials or by covering the container with aluminum foil.
Appearance of unknown peaks in HPLC chromatogram Formation of degradation products.- Perform forced degradation studies (acidic, alkaline, oxidative, photolytic, and thermal stress) to identify potential degradation products and establish their retention times.- Use a validated stability-indicating HPLC method that can resolve the parent drug from all potential degradation products.
Precipitation or cloudiness in solution Poor solubility or formation of insoluble degradation products.- Verify the solubility of this compound in the chosen aqueous medium and concentration.- If precipitation occurs upon storage, it may indicate the formation of less soluble degradation products. Analyze the precipitate to identify its composition.
Discoloration of the solution Formation of chromophoric degradation products.- This is often an indicator of significant degradation. The solution should be discarded.- Investigate the cause of degradation (e.g., exposure to light, extreme pH) to prevent recurrence.

Quantitative Stability Data (Based on Famotidine as a Surrogate)

The following table summarizes the degradation kinetics of Famotidine in aqueous solutions under various stress conditions. This data can be used as a reference for predicting the stability of this compound.

Stress Condition Parameters Degradation Rate Major Degradation Products Reference
Acidic Hydrolysis 0.1 M HCl, 80°C, 8 hours~20%Sulfamoyl and guanidino group hydrolysis products
Alkaline Hydrolysis 0.1 M NaOH, 60°C, 4 hours~15%Propanamide derivative
Oxidative Degradation 3% H₂O₂, Room Temp, 24 hours~30%Famotidine S-oxide
Thermal Degradation 80°C, 48 hours~5%Minor unidentified products
Photolytic Degradation UV light (254 nm), 7 days, Room Temp~10%Various photoproducts

Note: The extent of degradation can vary depending on the specific experimental conditions.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of methanol and water.

2. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat in a water bath at 80°C for 8 hours.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 4 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Heat a solution of this compound in water at 80°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) in a photostability chamber for 7 days. A control sample should be kept in the dark.

3. Sample Analysis:

  • After the specified time, withdraw samples, neutralize if necessary (for acidic and alkaline samples), and dilute with the mobile phase to a suitable concentration for HPLC analysis.

Stability-Indicating HPLC Method (Example based on Famotidine)

A validated stability-indicating HPLC method is crucial for separating and quantifying this compound in the presence of its degradation products.

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance (e.g., 265 nm).

  • Validation: The method must be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness.

Visualizations

Logical Workflow for Troubleshooting this compound Solution Instability

G Troubleshooting this compound Solution Instability start Observed Instability (e.g., Potency Loss, Extra Peaks) check_storage Review Storage Conditions (Temp, Light, pH) start->check_storage improper_storage Improper Storage check_storage->improper_storage Yes issue_persists Issue Persists check_storage->issue_persists No correct_storage Correct Storage Conditions: - Refrigerate/Freeze - Protect from Light - Buffer to pH 6-7 improper_storage->correct_storage reanalyze Re-analyze Sample correct_storage->reanalyze issue_resolved Issue Resolved reanalyze->issue_resolved Success reanalyze->issue_persists Failure forced_degradation Perform Forced Degradation Study issue_persists->forced_degradation identify_degradants Identify Degradation Products and Pathways forced_degradation->identify_degradants optimize_formulation Optimize Formulation or Analytical Method identify_degradants->optimize_formulation G Forced Degradation Experimental Workflow prep_stock Prepare this compound Stock Solution (1 mg/mL) stress_conditions Apply Stress Conditions prep_stock->stress_conditions acid Acidic Hydrolysis (0.1 M HCl, 80°C) stress_conditions->acid base Alkaline Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal (80°C) stress_conditions->thermal photo Photolytic (UV Light) stress_conditions->photo sampling Sample at Time Points & Neutralize/Dilute acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc_analysis Analyze by Stability-Indicating HPLC Method sampling->hplc_analysis data_analysis Data Analysis: - Identify Degradants - Determine Degradation Pathways hplc_analysis->data_analysis

References

Technical Support Center: Optimizing Tiotidine Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Tiotidine concentration in cell-based assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cell-based assays?

This compound is a potent and selective histamine H2 receptor antagonist. In some cellular systems, it has also been characterized as an inverse agonist.[1][2] Its primary mechanism of action is to block the binding of histamine to the H2 receptor, thereby inhibiting the downstream signaling cascade. The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, couples to a stimulatory G-protein (Gs). This activation of Gs leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP).[2] By blocking this interaction, this compound prevents or reduces the histamine-induced increase in cAMP levels. As an inverse agonist, this compound can also reduce the basal activity of the H2 receptor in the absence of an agonist.[2]

Q2: In which types of cell-based assays is this compound commonly used?

This compound is frequently used in two main types of cell-based assays:

  • Radioligand Binding Assays: Tritiated this compound ([3H]-Tiotidine) is a widely used radioligand to label and quantify histamine H2 receptors in cell membranes and intact cells. These assays are crucial for determining the affinity (Ki) of other compounds for the H2 receptor.

  • Functional Assays: this compound is used to study the functional consequences of H2 receptor blockade. The most common functional assay measures the inhibition of histamine-stimulated cAMP production.

Q3: What are the recommended starting concentrations for this compound in cell-based assays?

The optimal concentration of this compound will vary depending on the cell type, the specific assay, and the expression level of the H2 receptor. However, based on published data, the following ranges can be used as a starting point:

  • Radioligand Binding Assays: For saturation binding experiments with [3H]-Tiotidine, concentrations typically range from picomolar to nanomolar. For competition binding assays, a concentration of unlabeled this compound in the micromolar range (e.g., 1-10 µM) is often used to determine non-specific binding.

  • Functional Assays (cAMP inhibition): To determine the IC50 value of this compound, a concentration range from picomolar to micromolar is typically used. A full dose-response curve should be generated to accurately determine the potency of this compound in your specific cell system.

It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q4: In which solvents can I dissolve this compound and what are the recommended storage conditions?

This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. For cell-based assays, it is common practice to prepare a concentrated stock solution in 100% DMSO. This stock solution should be stored at -20°C or -80°C to ensure stability. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Data Presentation

The following tables summarize key quantitative data for this compound from various cell-based assay systems.

Table 1: this compound Affinity and Potency Data

ParameterCell Line/TissueAssay TypeValueReference
Ki Guinea Pig Cerebral Cortex[3H]-Tiotidine Binding~10 nM
EC50 U-937 CellscAMP Inhibition11.5 ± 4.5 nM
Kd (high affinity) U-937 Cells[3H]-Tiotidine Binding~1 nM
Kd (low affinity) U-937 Cells[3H]-Tiotidine Binding20 ± 3 nM
Binding Capacity CHO cells expressing human H2R[3H]-Tiotidine Binding60 fmol/10^5 cells

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay Using [3H]-Tiotidine

This protocol describes a method to determine the affinity of a test compound for the histamine H2 receptor using [3H]-Tiotidine.

Materials:

  • Cells or cell membranes expressing the histamine H2 receptor (e.g., U-937, HEK293-H2R, CHO-H2R).

  • [3H]-Tiotidine.

  • Unlabeled this compound.

  • Test compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation vials and fluid.

  • Liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Cell membranes + [3H]-Tiotidine (at a concentration near its Kd) in binding buffer.

    • Non-specific Binding: Cell membranes + [3H]-Tiotidine + a high concentration of unlabeled this compound (e.g., 10 µM).

    • Competitive Binding: Cell membranes + [3H]-Tiotidine + varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature or 37°C for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Transfer the filters to scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific [3H]-Tiotidine binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-Tiotidine and Kd is its dissociation constant.

Protocol 2: Functional cAMP Inhibition Assay

This protocol outlines a method to measure the ability of this compound to inhibit histamine-stimulated cAMP production.

Materials:

  • Cells expressing the histamine H2 receptor (e.g., U-937, HEK293-H2R, CHO-H2R).

  • Histamine.

  • This compound.

  • Cell culture medium.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits).

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Pre-treatment with this compound: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound (or vehicle control) in the presence of a PDE inhibitor for a defined period (e.g., 15-30 minutes).

  • Stimulation with Histamine: Add histamine at a concentration that elicits a submaximal response (e.g., EC80) to the wells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the percentage of inhibition of the histamine response against the log concentration of this compound.

    • Determine the IC50 value of this compound from the curve using non-linear regression.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no this compound activity - Incorrect concentration: Calculation error or degradation of stock solution. - Cell line unresponsive: Low or no expression of functional H2 receptors. - Assay conditions not optimal: Incubation times or temperatures are not suitable.- Prepare fresh stock solutions and verify the concentration. - Confirm H2 receptor expression using a positive control (e.g., histamine stimulation) or by RT-PCR/Western blot. - Optimize incubation times and temperatures.
High background or non-specific binding in radioligand assays - Insufficient washing: Unbound radioligand is not adequately removed. - Radioligand sticking to filters or plates: Non-specific adsorption of [3H]-Tiotidine. - High concentration of radioligand: Using a concentration of [3H]-Tiotidine that is too high.- Increase the number and/or volume of washes. - Pre-soak filters in a blocking agent (e.g., polyethyleneimine). - Titrate the concentration of [3H]-Tiotidine to find the optimal signal-to-noise ratio.
Poor cell health or cytotoxicity - High concentration of this compound: this compound may exhibit cytotoxicity at very high concentrations. - High concentration of DMSO: The solvent for the this compound stock solution can be toxic to cells. - Contamination: Bacterial or fungal contamination of cell cultures.- Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of this compound for your specific cell line. - Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.5%). - Regularly check cell cultures for contamination.
Inconsistent or variable results - Cell passage number: High passage numbers can lead to changes in cell phenotype and receptor expression. - Inconsistent cell seeding density: Variations in cell number per well can affect the results. - Incomplete dissolution of this compound: Precipitation of this compound in the culture medium.- Use cells within a defined low passage number range. - Ensure accurate and consistent cell counting and seeding. - Visually inspect the medium for any precipitation after adding this compound. If precipitation occurs, try preparing a fresh, more dilute stock solution.

Visualizations

Histamine_H2_Receptor_Signaling_Pathway Histamine Histamine H2R Histamine H2 Receptor (GPCR) Histamine->H2R Binds to Gs Gs Protein (α, β, γ subunits) H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response Phosphorylates targets leading to This compound This compound This compound->H2R Blocks

Caption: Histamine H2 Receptor Signaling Pathway.

Tiotidine_Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution (in DMSO) C Pre-incubate cells with varying this compound concentrations A->C B Culture and Seed Cells (e.g., HEK293-H2R) B->C D Stimulate cells with Histamine C->D E Lyse cells and measure intracellular cAMP D->E F Generate Dose-Response Curve E->F G Calculate IC50 Value F->G

Caption: Experimental Workflow for a this compound Functional Assay.

References

Technical Support Center: Tiotidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tiotidine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield in the Final Coupling Step

  • Question: We are experiencing low yields during the final step of synthesizing this compound, which involves the reaction of the thiol intermediate with the N-cyanoguanidine precursor. What are the potential causes and solutions?

  • Answer: Low yields in this step can often be attributed to several factors:

    • Degradation of the Thiol Intermediate: The thiol group is susceptible to oxidation, which can lead to the formation of disulfide byproducts. It is crucial to handle the thiol intermediate under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.

    • Impurities in Reactants: Ensure the purity of both the thiol intermediate and the N-cyanoguanidine precursor. Impurities can interfere with the reaction. Recrystallization or column chromatography of the starting materials may be necessary.

    • Incorrect Stoichiometry: Precise molar ratios of the reactants are critical. A slight excess of the more stable reactant may be used to drive the reaction to completion, but a large excess can complicate purification.

    • Suboptimal Reaction Conditions: The reaction temperature and time should be carefully optimized. Running the reaction at too high a temperature can lead to decomposition, while insufficient time will result in an incomplete reaction.

    Experimental Workflow for Thiol Coupling

    G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Degas_Solvents Degas Solvents (e.g., Acetonitrile) Start->Degas_Solvents Inert_Atmosphere Establish Inert Atmosphere (N2/Ar) Degas_Solvents->Inert_Atmosphere Add_Thiol Add Thiol Intermediate Inert_Atmosphere->Add_Thiol Add_Cyanoguanidine Add N-Cyanoguanidine Precursor Add_Thiol->Add_Cyanoguanidine Stir_React Stir at Optimal Temperature Add_Cyanoguanidine->Stir_React Monitor_TLC Monitor by TLC Stir_React->Monitor_TLC Quench Quench Reaction Monitor_TLC->Quench Extract Extract Product Quench->Extract Purify Purify by Column Chromatography Extract->Purify Characterize Characterize Product (NMR, MS, HPLC) Purify->Characterize End End Characterize->End

    Caption: Experimental workflow for the final coupling step in this compound synthesis.

Issue 2: Formation of Side Products

  • Question: During the synthesis, we are observing the formation of significant side products, complicating the purification of this compound. How can we minimize these?

  • Answer: The formation of side products is a common challenge. Key strategies to minimize them include:

    • Control of Reaction Temperature: Many side reactions are accelerated at higher temperatures. Maintaining a consistent and optimal temperature is crucial.

    • Order of Reagent Addition: The sequence in which reagents are added can influence the reaction pathway. A systematic study of the order of addition may reveal a more selective process.

    • Use of Protective Groups: If reactive functional groups are present that are not involved in the desired transformation, consider using appropriate protecting groups to prevent unwanted side reactions.

    Logical Relationship of Side Product Formation

    G cluster_conditions Reaction Conditions Desired_Product This compound Side_Product Side Products High_Temp High Temperature High_Temp->Side_Product Impurities Starting Material Impurities Impurities->Side_Product Incorrect_Stoichiometry Incorrect Stoichiometry Incorrect_Stoichiometry->Side_Product Optimal_Conditions Optimal Reaction Conditions Optimal_Conditions->Desired_Product

    Caption: Factors influencing the formation of side products versus the desired product.

Frequently Asked Questions (FAQs)

1. What is a general synthetic strategy for this compound?

A common approach involves a convergent synthesis. One key intermediate is the guanidinothiazole ring, which is then coupled to a side chain containing a thioether and a terminal amine. The final step is often the formation of the N-cyanoguanidine moiety.

Signaling Pathway of a Generalized this compound Synthesis

G Thiazole_Formation Thiazole Ring Formation Coupling Coupling of Thiazole and Side Chain Thiazole_Formation->Coupling Side_Chain_Synthesis Side Chain Synthesis Side_Chain_Synthesis->Coupling Guanidine_Formation N-Cyanoguanidine Formation Coupling->Guanidine_Formation This compound This compound Guanidine_Formation->this compound

Caption: A generalized synthetic pathway for this compound.

2. What are the recommended solvents for the synthesis and purification of this compound?

For the synthesis, polar aprotic solvents such as acetonitrile and dimethylformamide (DMF) are often used, especially for the coupling reactions.[1][2] For purification by column chromatography, a gradient of methanol in chloroform or dichloromethane is typically employed.[1]

3. How can the purity of synthesized this compound be assessed?

The purity of this compound should be assessed using a combination of techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Analytical Technique Purpose Typical Purity Specification
HPLCQuantify purity≥98%[3]
¹H NMRStructural confirmationConforms to structure
¹³C NMRStructural confirmationConforms to structure
Mass SpectrometryConfirm molecular weightM+H⁺ matches calculated value

4. What are the key safety precautions to take during this compound synthesis?

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Be cautious when handling reagents such as cyanoguanidine and organic solvents.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used.

Experimental Protocols

General Procedure for the Synthesis of Cyanoguanidines (Adapted from related syntheses)

  • Preparation of N-cyano O-phenyl isourea intermediate:

    • Equivalent amounts of the amine precursor and diphenyl N-cyanocarbonimidate are stirred in a suitable solvent (e.g., acetonitrile) for 2 hours.

  • Formation of the Cyanoguanidine:

    • The prepared N-cyano O-phenyl isourea intermediate (2–4 mmol) and an equimolar amount of the respective diamine are dissolved in anhydrous acetonitrile (30 mL).

    • The mixture is heated under reflux for 16 hours.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is evaporated to dryness.

    • The crude product is purified by column chromatography (e.g., using a gradient of chloroform:methanol).

Parameter Value
Reaction Time16 hours
SolventAnhydrous Acetonitrile
Purification MethodColumn Chromatography

Note: These protocols are generalized and may require optimization for the specific synthesis of this compound.

References

Technical Support Center: Interpreting Biphasic Dose-Response Curves with Tiotidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering biphasic dose-response curves in experiments involving Tiotidine.

Frequently Asked Questions (FAQs)

Q1: What is a biphasic dose-response curve, and why am I observing one with this compound?

A biphasic dose-response curve, also known as a non-monotonic or U-shaped/inverted U-shaped curve, is a response pattern where the physiological effect of a drug changes direction as the dose increases. With this compound, a compound known to interact with the histamine H2 receptor (H2R), a biphasic response is not entirely unexpected. At low concentrations, you might observe an effect in one direction (e.g., a slight increase in a cellular process), while at higher concentrations, the effect reverses (e.g., inhibition).

This can be attributed to several pharmacological phenomena:

  • Dual Signaling Pathways: The H2 receptor, a G-protein coupled receptor (GPCR), is known to couple to more than one signaling pathway. Primarily, it couples to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[1][2] However, there is evidence that the H2R can also couple to the Gq alpha subunit (Gαq), which activates the phospholipase C (PLC) pathway.[3][4] These two pathways can have opposing effects on a given cellular endpoint. This compound may differentially modulate these pathways at varying concentrations.

  • Inverse Agonism and Biased Signaling: this compound has been classified as an inverse agonist at the H2 receptor, meaning it can reduce the receptor's basal or constitutive activity, leading to a decrease in cAMP levels.[5] Furthermore, like other H2R ligands, this compound may act as a biased agonist, preferentially activating one signaling pathway over another. For instance, it might decrease basal cAMP while simultaneously promoting ERK1/2 phosphorylation.

  • Multiple Binding Sites: Studies have shown that this compound exhibits at least two distinct binding sites on the H2 receptor with different affinities (high and low). The biphasic effect could be a result of this compound interacting with the high-affinity site at low concentrations and the low-affinity site at higher concentrations, potentially triggering different downstream signaling events.

  • Off-Target Effects: Although this compound is known to be selective for the H2 receptor, at very high concentrations, it may interact with other unintended molecular targets, leading to a change in the dose-response curve.

Q2: My biphasic curve with this compound is not reproducible. What are the common causes of variability?

Inconsistent biphasic dose-response curves can arise from several experimental factors:

  • Cellular Context:

    • Cell Passage Number and Health: Use cells within a consistent and low passage number range. Cellular responses can change as cells are cultured for extended periods. Ensure high cell viability (>95%) before starting the experiment.

    • Receptor Expression Levels: The density of H2 receptors on the cell surface can influence the signaling output. Inconsistent receptor expression between experiments can lead to variability.

    • G-Protein and Effector Levels: The relative abundance of Gαs, Gαq, and other signaling proteins can vary, altering the balance between different pathways.

  • Assay Conditions:

    • Reagent Stability: Ensure the stability of this compound stock solutions. Avoid repeated freeze-thaw cycles.

    • Incubation Time: The kinetics of the different signaling pathways may vary. A short incubation might favor a Gs-mediated response, while a longer incubation could reveal a Gq-mediated or ERK-mediated effect. Optimize and strictly adhere to the incubation times.

    • Serum Concentration: Components in serum can affect cell signaling. Consider performing experiments in serum-free or low-serum media after an initial cell attachment period.

  • Data Analysis:

    • Inappropriate Curve Fitting Model: Standard sigmoidal dose-response models are not suitable for biphasic data. Use a non-linear regression model that can accommodate a biphasic or bell-shaped curve.

Q3: How do I confirm which signaling pathways are responsible for the observed biphasic response to this compound?

To dissect the signaling pathways involved, you can employ a combination of specific inhibitors and functional assays:

  • Measure cAMP Levels: Use a sensitive cAMP assay (e.g., HTRF) to determine this compound's effect on both basal and agonist-stimulated cAMP levels. This will confirm its inverse agonist/antagonist activity at the Gs pathway.

  • Measure Gq Pathway Activation: Use an IP-One HTRF assay to measure the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3, which is a downstream product of PLC activation. This will reveal if this compound modulates the Gq pathway.

  • Assess ERK1/2 Phosphorylation: Perform a Western blot or a phospho-ERK immunoassay to determine if this compound affects the MAPK/ERK pathway.

  • Use Pathway-Specific Inhibitors:

    • To block the Gq pathway, you can use a PLC inhibitor (e.g., U73122).

    • To block the ERK pathway, use a MEK inhibitor (e.g., U0126 or PD98059).

    • Pertussis toxin can be used to inhibit Gi/o signaling, though H2R primarily couples to Gs and Gq.

By observing how these inhibitors alter the biphasic dose-response curve, you can infer the contribution of each pathway.

Troubleshooting Guides

Issue 1: Inverted U-shaped curve observed in a cell proliferation/viability assay.

Potential Cause Troubleshooting Step
Dual signaling with opposing effects on proliferation. At low doses, this compound might be promoting a pro-proliferative pathway (e.g., ERK activation), while at high doses, the canonical Gs-cAMP pathway, which can be anti-proliferative in some cell types, dominates. To test this, co-incubate with a MEK inhibitor (e.g., U0126) and see if the stimulatory phase is abolished.
Off-target toxicity at high concentrations. The descending part of the curve may be due to non-specific cytotoxicity. Run a cytotoxicity assay (e.g., LDH release or a live/dead cell stain) in parallel with your proliferation assay to distinguish between specific pharmacological effects and general toxicity.
Receptor desensitization/downregulation at high concentrations. Prolonged exposure to high concentrations of this compound might lead to H2 receptor internalization and degradation, diminishing the cellular response. Measure receptor levels on the cell surface after treatment with different concentrations of this compound using a radioligand binding assay or flow cytometry with a labeled antibody.

Issue 2: U-shaped curve observed in a second messenger assay (e.g., cAMP).

Potential Cause Troubleshooting Step
Activation of opposing G-protein pathways. At low concentrations, this compound's inverse agonism at Gs-coupled H2 receptors may dominate, leading to a decrease in basal cAMP. At higher concentrations, it might weakly activate a Gq-coupled pathway, which through crosstalk could indirectly increase cAMP or another second messenger that interferes with the assay.
Assay interference at high compound concentrations. High concentrations of this compound might interfere with the assay components (e.g., antibodies, enzymes). Run a control experiment with a cell-free system to check for direct interference of this compound with the assay reagents.
Presence of a contaminating agonist in the this compound sample. This is less likely with a certified compound but possible. Ensure the purity of your this compound stock.

Data Presentation

Table 1: Pharmacological Profile of this compound at the Histamine H2 Receptor

ParameterValueCell System/Assay ConditionReference
Inverse Agonism (Basal cAMP Reduction) EC50: 11.5 ± 4.5 nMU-937 cells
Antagonism (Inhibition of Histamine-stimulated cAMP) Ki: 40 nMDispersed mucosal cells from guinea pig stomach
High-Affinity Binding Site Presence confirmedU-937 cells
Low-Affinity Binding Site Presence confirmedU-937 cells
ERK1/2 Phosphorylation Promotes phosphorylationHEK293T cells

Table 2: Selectivity Profile of this compound

ReceptorActivity/AffinityReference
Histamine H1 Receptor Negligible activity
Histamine H3 Receptor Negligible activity
Histamine H4 Receptor Low affinity (Ki > 10,000 nM for similar H2 antagonists)

Mandatory Visualization

Biphasic_Response_Hypothesis Hypothetical Mechanism for Biphasic Response to this compound cluster_low_conc Low this compound Concentration cluster_high_conc High this compound Concentration Low_this compound This compound H2R_High_Affinity H2 Receptor (High-Affinity State) Low_this compound->H2R_High_Affinity Binds to Gq_PLC Gq -> PLC -> IP3/DAG H2R_High_Affinity->Gq_PLC Biased activation ERK_Activation ERK1/2 Activation Gq_PLC->ERK_Activation Stimulatory_Effect Stimulatory Effect (e.g., Proliferation) ERK_Activation->Stimulatory_Effect High_this compound This compound H2R_Low_Affinity H2 Receptor (Low-Affinity State) High_this compound->H2R_Low_Affinity Binds to Gs_AC Gs -> Adenylyl Cyclase H2R_Low_Affinity->Gs_AC Inhibits cAMP_Decrease Basal cAMP Decrease (Inverse Agonism) Gs_AC->cAMP_Decrease Inhibitory_Effect Inhibitory Effect (e.g., Anti-proliferative) cAMP_Decrease->Inhibitory_Effect

Hypothetical mechanism for a biphasic response to this compound.

Troubleshooting_Workflow Experimental Workflow for Investigating Biphasic Response Start Biphasic Dose-Response Observed with this compound Validate Validate Reproducibility (Control cell passage, assay conditions) Start->Validate Hypothesize Formulate Hypotheses (Dual signaling, biased agonism, off-target) Validate->Hypothesize Assay_Gs Measure Gs Pathway (cAMP Assay) Hypothesize->Assay_Gs Assay_Gq Measure Gq Pathway (IP-One Assay) Hypothesize->Assay_Gq Assay_ERK Measure ERK Pathway (pERK Western Blot) Hypothesize->Assay_ERK Inhibitors Use Pathway Inhibitors (e.g., U0126, U73122) Assay_Gs->Inhibitors Assay_Gq->Inhibitors Assay_ERK->Inhibitors Analyze Analyze Data & Interpret Results Inhibitors->Analyze

References

Tiotidine Technical Support Center: Addressing Off-Target Effects in Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Tiotidine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential off-target effects of this compound in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective histamine H2 receptor antagonist.[1][2] Its primary mechanism of action is to block the histamine H2 receptor, thereby inhibiting gastric acid secretion.[3] Some studies have also characterized this compound as an inverse agonist, meaning it can reduce the basal activity of the H2 receptor, leading to a decrease in intracellular cyclic AMP (cAMP) levels even in the absence of histamine.[1]

Q2: What are the known off-target effects of this compound?

While this compound is known for its high selectivity for the histamine H2 receptor, researchers should be aware of potential off-target effects common to this class of drugs. A primary concern for H2 receptor antagonists, particularly older-generation compounds like cimetidine, is the inhibition of cytochrome P450 (CYP450) enzymes.[4] Although specific data for this compound is limited, its structural similarity to other imidazole-containing compounds suggests a potential for interaction with CYP450 isoforms. Another consideration is the potential for binding to other G-protein coupled receptors (GPCRs) at high concentrations, though this compound is generally considered highly selective.

Q3: How can I minimize off-target effects in my experiments?

Minimizing off-target effects is crucial for obtaining reliable experimental data. Key strategies include:

  • Dose-Response Analysis: Use the lowest effective concentration of this compound to achieve the desired on-target effect.

  • Use of Controls: Include appropriate positive and negative controls in your experimental design.

  • Orthogonal Approaches: Confirm your findings using a structurally different H2 receptor antagonist.

  • Selectivity Profiling: If significant off-target effects are suspected, perform counter-screening against a panel of relevant receptors and enzymes.

Q4: Are there any known drug-drug interactions involving this compound related to off-target effects?

While specific clinical drug-drug interaction data for this compound is not as extensive as for drugs like cimetidine, any compound that inhibits CYP450 enzymes has the potential for drug-drug interactions. If this compound inhibits a specific CYP isoform, it could increase the plasma concentration of co-administered drugs that are metabolized by that same isoform, potentially leading to toxicity.

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in cell-based assays.

  • Answer:

    • Confirm On-Target Engagement: First, verify that this compound is engaging the H2 receptor in your system. This can be done by performing a competition binding assay with a known H2 receptor radioligand or by measuring a downstream signaling event, such as cAMP levels.

    • Dose-Response Curve: Generate a full dose-response curve for the observed phenotype. If the EC50 for the phenotype is significantly different from the Ki for H2 receptor binding, it may suggest an off-target effect.

    • Use a Structurally Unrelated Antagonist: Treat your cells with a different class of H2 receptor antagonist (e.g., famotidine, which is a guanidinothiazole derivative). If you observe the same phenotype, it is more likely to be an on-target effect. If the phenotype is unique to this compound, it points towards an off-target interaction.

    • Rescue Experiment: If possible, try to "rescue" the phenotype by co-administering an agent that counteracts the suspected off-target pathway.

Issue 2: High background or non-specific binding in radioligand binding assays.

  • Question: In my [3H]-Tiotidine binding assay, the non-specific binding is very high, making it difficult to obtain a clear signal. What can I do to troubleshoot this?

  • Answer:

    • Optimize Radioligand Concentration: Use a concentration of [3H]-Tiotidine that is at or below its Kd for the H2 receptor. Higher concentrations can lead to increased non-specific binding.

    • Choice of Displacer for Non-Specific Binding: Ensure you are using a sufficiently high concentration of a potent, unlabeled H2 receptor ligand (e.g., unlabeled this compound or another potent antagonist) to define non-specific binding. A 100- to 1000-fold excess over the radioligand concentration is typically recommended.

    • Washing Steps: Increase the number and volume of washes with ice-cold wash buffer after filtration to remove unbound radioligand more effectively.

    • Filter Pre-treatment: Pre-soaking the filter plates with a solution like polyethyleneimine (PEI) can help to reduce non-specific binding of positively charged radioligands to the negatively charged filter material.

Quantitative Data Summary

Due to the limited availability of public data specifically characterizing the off-target profile of this compound, this section provides a comparative overview of inhibitory constants (Ki) for various H2 receptor antagonists against the H2 receptor and their general potential for CYP450 inhibition. Researchers are encouraged to determine the specific values for this compound in their experimental systems using the protocols provided below.

CompoundH2 Receptor Kᵢ (nM)General CYP450 Inhibition Potential
This compound ~40Potential for inhibition, specific isoforms not well-characterized.
Cimetidine Varies by studyKnown inhibitor of multiple CYPs (e.g., CYP1A2, CYP2D6, CYP3A4).
Ranitidine Varies by studyWeaker inhibitor of CYPs compared to cimetidine.
Famotidine Varies by studyGenerally considered to have a low potential for CYP inhibition.

Experimental Protocols

Protocol 1: Histamine H2 Receptor Radioligand Binding Assay

This protocol is for determining the binding affinity of this compound or other test compounds for the histamine H2 receptor using a competitive binding assay with [3H]-Tiotidine.

Materials:

  • Cell membranes expressing the histamine H2 receptor

  • [3H]-Tiotidine (Radioligand)

  • Unlabeled this compound (for non-specific binding and standard curve)

  • Test compounds

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well filter plates (e.g., GF/B or GF/C)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to the desired protein concentration (typically 10-50 µ g/well ).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [3H]-Tiotidine, and 100 µL of membrane suspension.

    • Non-Specific Binding: 50 µL of unlabeled this compound (at a final concentration of 10 µM), 50 µL of [3H]-Tiotidine, and 100 µL of membrane suspension.

    • Test Compound: 50 µL of test compound at various concentrations, 50 µL of [3H]-Tiotidine, and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.

  • Washing: Wash each well 3-4 times with 200 µL of ice-cold wash buffer.

  • Drying: Dry the filter plate under a lamp or in a low-temperature oven.

  • Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Immunoassay

This protocol describes the measurement of intracellular cAMP levels to assess the functional antagonism or inverse agonism of this compound at the H2 receptor.

Materials:

  • Cells expressing the histamine H2 receptor

  • This compound and other test compounds

  • Histamine (or other H2 receptor agonist)

  • cAMP immunoassay kit (e.g., ELISA-based)

  • Cell lysis buffer (often included in the kit)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and grow to the desired confluency.

  • Compound Treatment:

    • Antagonist Mode: Pre-incubate cells with varying concentrations of this compound for 15-30 minutes. Then, stimulate the cells with a fixed concentration of histamine (typically at its EC80).

    • Inverse Agonist Mode: Treat cells with varying concentrations of this compound alone to measure the reduction in basal cAMP levels.

  • Cell Lysis: After the desired incubation time, remove the media and lyse the cells according to the cAMP kit manufacturer's instructions.

  • cAMP Measurement: Perform the cAMP immunoassay following the kit's protocol. This typically involves a competitive binding reaction between the cAMP in the cell lysate and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.

  • Data Analysis: Generate a standard curve using the provided cAMP standards. Determine the concentration of cAMP in your samples from the standard curve. For antagonist mode, plot the cAMP concentration against the log concentration of this compound to determine the IC50.

Protocol 3: In Vitro Cytochrome P450 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of this compound against major CYP450 isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) using human liver microsomes.

Materials:

  • Human liver microsomes (HLMs)

  • This compound

  • Specific probe substrates for each CYP isoform (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)

  • NADPH regenerating system

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Acetonitrile or methanol (for reaction termination)

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Incubation Setup: Prepare a master mix containing HLMs, incubation buffer, and the NADPH regenerating system.

  • Inhibitor Pre-incubation (for time-dependent inhibition): In a 96-well plate, pre-incubate the master mix with varying concentrations of this compound or a vehicle control for a set period (e.g., 30 minutes) at 37°C.

  • Reaction Initiation: Add the specific CYP probe substrate to each well to initiate the metabolic reaction.

  • Reaction Incubation: Incubate for a specific time at 37°C. The incubation time should be within the linear range of metabolite formation.

  • Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile or methanol.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • LC-MS/MS Analysis: Analyze the supernatant for the formation of the specific metabolite of the probe substrate.

  • Data Analysis: Calculate the rate of metabolite formation in the presence and absence of this compound. Plot the percent inhibition against the log concentration of this compound to determine the IC50 value. If time-dependent inhibition is observed, further kinetic analysis can be performed to determine Kᵢ and kᵢₙₐ꜀ₜ.

Visualizations

Signaling_Pathway Histamine Histamine H2R Histamine H2 Receptor Histamine->H2R Activates G_protein Gs Protein H2R->G_protein Activates This compound This compound This compound->H2R Blocks/ Inverse Agonist AC Adenylate Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response Phosphorylates Targets

Caption: Histamine H2 Receptor Signaling Pathway and Point of this compound Intervention.

Experimental_Workflow cluster_OnTarget On-Target Effect Verification cluster_OffTarget Off-Target Effect Investigation Binding_Assay Radioligand Binding Assay (Determine Ki) Decision Is the effect on-target? Binding_Assay->Decision Functional_Assay cAMP Immunoassay (Determine IC50) Functional_Assay->Decision CYP_Assay Cytochrome P450 Inhibition Assay Conclusion_Off Conclude: Off-Target Effect CYP_Assay->Conclusion_Off Selectivity_Screen Receptor Selectivity Screening Selectivity_Screen->Conclusion_Off Start Start: Unexpected Experimental Result Start->Binding_Assay Start->Functional_Assay Decision->CYP_Assay No Decision->Selectivity_Screen No Conclusion_On Conclude: On-Target Effect Decision->Conclusion_On Yes Optimize Optimize Experiment: - Lower Concentration - Use Controls Conclusion_Off->Optimize

Caption: Troubleshooting Workflow for Investigating this compound's Off-Target Effects.

Logical_Relationship This compound This compound H2_Antagonism Histamine H2 Receptor Antagonism/Inverse Agonism (On-Target) This compound->H2_Antagonism Potential_Off_Target Potential Off-Target Effects This compound->Potential_Off_Target Therapeutic_Effect Desired Therapeutic Effect (e.g., Reduced Acid Secretion) H2_Antagonism->Therapeutic_Effect CYP_Inhibition Cytochrome P450 Inhibition Potential_Off_Target->CYP_Inhibition Other_GPCR Other GPCR Binding Potential_Off_Target->Other_GPCR Adverse_Effect Potential Adverse Effects/ Experimental Artifacts CYP_Inhibition->Adverse_Effect Other_GPCR->Adverse_Effect DDI Drug-Drug Interactions Adverse_Effect->DDI Unexpected_Phenotype Unexpected Cellular Phenotype Adverse_Effect->Unexpected_Phenotype

Caption: Logical Relationship of this compound's On-Target and Potential Off-Target Effects.

References

Technical Support Center: Enhancing Tiotidine Bioavailability in Animal Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of Tiotidine in animal studies.

Frequently Asked Questions (FAQs)

Q1: We are observing low and variable plasma concentrations of this compound in our rat studies after oral administration. What are the potential causes and solutions?

A1: Low and inconsistent plasma levels of this compound, a histamine H2-receptor antagonist, can stem from several factors, primarily its physicochemical properties and physiological barriers in the gastrointestinal (GI) tract.

Potential Causes:

  • Poor Aqueous Solubility: this compound's molecular structure may contribute to limited solubility in GI fluids, which is a prerequisite for absorption.

  • Low Permeability: The drug may exhibit poor permeation across the intestinal epithelium.

  • P-glycoprotein (P-gp) Efflux: this compound could be a substrate for efflux transporters like P-gp, which actively pump the drug back into the intestinal lumen, reducing net absorption.

  • First-Pass Metabolism: Significant metabolism in the liver before reaching systemic circulation can reduce bioavailability.

Troubleshooting and Solutions:

  • Formulation Strategies: The most effective approach is often to optimize the drug's formulation. Consider the following strategies, which aim to enhance solubility and/or permeability:

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can form fine emulsions in the GI tract, increasing the surface area for absorption and keeping the drug in a solubilized state.[1]

    • Amorphous Solid Dispersions: Converting crystalline this compound into an amorphous form, often dispersed in a polymer matrix, can significantly improve its dissolution rate.[1]

    • Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area-to-volume ratio, leading to faster dissolution.[2]

    • Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can enhance its aqueous solubility.[3]

  • Co-administration with Absorption Enhancers: Certain excipients can improve absorption by various mechanisms.

    • Permeation Enhancers: Agents that transiently open tight junctions between intestinal cells.

    • P-gp Inhibitors: Compounds that block the action of efflux pumps.

Q2: How do I select the most appropriate formulation strategy to improve this compound's bioavailability?

A2: The choice of formulation depends on the specific properties of this compound and the experimental goals. A logical approach to selection is outlined below.

G cluster_0 Decision Workflow for this compound Formulation start Start: Low this compound Bioavailability solubility Determine this compound's Aqueous Solubility start->solubility permeability Assess Intestinal Permeability (e.g., Caco-2) solubility->permeability High poor_sol Poor Solubility solubility->poor_sol Low poor_perm Poor Permeability permeability->poor_perm Low both_poor Both Poor permeability->both_poor Both Low sol_strat Strategies: - Amorphous Dispersions - Nanoparticles - Cyclodextrins poor_sol->sol_strat perm_strat Strategies: - Permeation Enhancers poor_perm->perm_strat both_strat Strategies: - SEDDS/SMEDDS - Nanoparticles with  Surface Modifiers both_poor->both_strat

Figure 1. Decision workflow for selecting a this compound formulation strategy.
Q3: Can concomitant administration of other drugs, like antacids, affect this compound's bioavailability?

A3: Yes. This compound is a histamine H2-receptor antagonist, and its absorption can be influenced by gastric pH. Co-administration with antacids has been shown to reduce the bioavailability of other H2-receptor antagonists like cimetidine and ranitidine.[4] It is plausible that a similar interaction could occur with this compound. It is advisable to administer this compound and antacids at different times in your animal studies to avoid potential interactions affecting absorption.

Data Presentation

The following tables present hypothetical but expected outcomes from implementing various bioavailability enhancement strategies for this compound in a rat model.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose: 10 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension (Control) 150 ± 352.0600 ± 120100
Amorphous Solid Dispersion 450 ± 901.01800 ± 300300
Nanoparticle Formulation 600 ± 1100.752400 ± 450400
Self-Emulsifying System (SEDDS) 750 ± 1500.53000 ± 500500

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To prepare a SEDDS formulation to improve the oral bioavailability of this compound.

Materials:

  • This compound

  • Oil phase (e.g., Capryol 90)

  • Surfactant (e.g., Cremophor EL)

  • Co-surfactant (e.g., Transcutol P)

Methodology:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Ternary Phase Diagram: To identify the self-emulsifying region, titrate mixtures of the selected oil, surfactant, and co-surfactant with water. Observe for the formation of a clear or bluish-white emulsion.

  • Preparation of this compound SEDDS:

    • Accurately weigh the selected amounts of oil, surfactant, and co-surfactant into a glass vial.

    • Heat the mixture to 40°C on a magnetic stirrer until a homogenous solution is formed.

    • Add the pre-weighed amount of this compound to the mixture and stir until it is completely dissolved.

    • Cool the formulation to room temperature.

  • Characterization:

    • Droplet Size Analysis: Dilute the SEDDS formulation with water and measure the droplet size and polydispersity index using a dynamic light scattering instrument.

    • Self-Emulsification Time: Assess the time taken for the formulation to form a homogenous emulsion upon gentle agitation in simulated gastric fluid.

G cluster_protocol Workflow for this compound SEDDS Preparation A Excipient Screening B Construct Ternary Phase Diagram A->B C Select Optimal Ratio B->C D Dissolve this compound in Excipients C->D E Characterize Formulation D->E G cluster_pathway This compound's Inverse Agonist Action on H2 Receptor Histamine Histamine H2R Histamine H2 Receptor Histamine->H2R Activates This compound This compound This compound->H2R Inhibits (Inverse Agonist) G_protein Gs Protein H2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Activates Secretion Acid Secretion Proton_Pump->Secretion

References

Technical Support Center: Tiotidine Degradation Products and Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Our comprehensive investigation to create a detailed technical support center regarding tiotidine degradation products and their interference in assays has concluded that there is currently no publicly available scientific literature detailing the specific degradation products of this compound.

Extensive searches of scientific databases and chemical literature did not yield any studies that have identified or characterized the chemical structures of this compound degradants. Forced degradation studies, which are essential for identifying such products, appear to have not been published for this specific compound.

Consequences for This Technical Guide:

The absence of this fundamental information prevents the creation of a meaningful and accurate technical support guide as requested. Specifically, without knowledge of the degradation products, it is impossible to:

  • Identify and Characterize Degradants: We cannot provide names, chemical structures, or spectroscopic data for any this compound degradation products.

  • Analyze Assay Interference: It is not possible to discuss how these unknown products might interfere with various analytical assays used for this compound quantification (e.g., HPLC-UV, LC-MS).

  • Develop Troubleshooting Guides and FAQs: Any troubleshooting advice or frequently asked questions would be purely speculative and not based on empirical evidence.

  • Provide Experimental Protocols: We cannot create detailed protocols for the analysis of specific, unknown degradation products.

  • Generate Visualizations: Degradation pathways and other conceptual diagrams cannot be accurately constructed without understanding the degradation process.

Recommendations for Researchers:

Given the lack of available data, we recommend the following for researchers working with this compound:

  • Conduct Forced Degradation Studies: It is highly recommended to perform forced degradation studies on this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) as guided by ICH Q1A(R2) principles. This will be the first and most critical step in identifying potential degradation products.

  • Utilize Stability-Indicating Analytical Methods: Develop and validate a stability-indicating analytical method, such as reverse-phase high-performance liquid chromatography (RP-HPLC) with a photodiode array (PDA) detector or a mass spectrometer (MS). This will be crucial for separating this compound from any potential degradation products that are formed during stability and forced degradation studies.

  • Characterize Unknown Peaks: Any new peaks that appear in the chromatograms of stressed samples should be investigated and characterized using techniques like mass spectrometry (MS/MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate their structures.

We regret that we are unable to provide the requested technical support center at this time due to the lack of foundational scientific data on this compound degradation. We will continue to monitor the scientific literature and will update our resources should information on this topic become available.

Validation & Comparative

Tiotidine and Cimetidine: A Comparative Analysis of H2 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the experimental data reveals tiotidine's superior potency and prolonged duration of action compared to the trailblazing H2 antagonist, cimetidine. This guide synthesizes key findings on their comparative pharmacology, offering researchers and drug development professionals a concise overview of their mechanisms and efficacy.

This compound, a potent and selective histamine H2 receptor antagonist, demonstrates a significant increase in potency and a longer duration of action when compared to cimetidine, a foundational therapeutic in the management of acid-peptic disorders.[1][2] Both compounds act as competitive antagonists at the histamine H2 receptor, primarily on gastric parietal cells, to inhibit gastric acid secretion.[3][4] However, quantitative analysis from various in vivo and in vitro studies highlights key differences in their pharmacological profiles.

Potency and Efficacy: A Quantitative Comparison

Experimental data consistently underscores this compound's enhanced potency over cimetidine. In clinical studies involving patients with duodenal ulcers, this compound was found to be approximately eight to nine times more potent than cimetidine in inhibiting food-stimulated gastric acid secretion.[1] This heightened potency is reflected in the plasma concentrations required for a therapeutic effect, with this compound needing a significantly lower concentration to achieve the same level of acid secretion inhibition as cimetidine.

ParameterThis compoundCimetidineExperimental ModelReference
Relative Potency (Molar Basis) ~8-10 times more potent-Inhibition of gastric acid secretion in duodenal ulcer patients
IC50 (Food-Stimulated Gastric Acid Secretion) 0.04 ± 0.003 µg/mL0.41 ± 0.04 µg/mLIn vivo, Human
pKB (Adenylate Cyclase Assay) 7.76.0 - 6.7In vitro, Guinea pig ventricle homogenates
pA2 (Guinea Pig Atrium) 7.3 - 7.8Not explicitly stated in provided resultsIn vitro, Guinea pig right atrium
Inhibition of Nocturnal H+ Secretion 98% (150 mg dose)87% (300 mg dose)In vivo, Duodenal ulcer patients

The duration of action is another critical differentiator. Studies have shown that the inhibitory effect of this compound on gastric acid secretion is more prolonged than that of cimetidine. For instance, 5 to 7 hours after administration, 150 mg and 300 mg of this compound inhibited acid secretion by 80% and 97%, respectively, whereas 300 mg of cimetidine only achieved a 22% inhibition. This extended effect is attributed to both its increased potency and a plateau in its plasma concentration that is maintained for several hours post-administration.

Mechanism of Action: Histamine H2 Receptor Blockade

Both this compound and cimetidine exert their effects by competitively blocking the histamine H2 receptor on the basolateral membrane of gastric parietal cells. This action prevents histamine from binding and initiating the intracellular signaling cascade that leads to gastric acid secretion. The primary downstream effect of H2 receptor activation is the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, both drugs effectively reduce cAMP production and, consequently, the activation of the proton pump (H+/K+ ATPase) responsible for acid secretion.

H2_Receptor_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space Histamine Histamine H2R Histamine H2 Receptor Histamine->H2R Binds & Activates This compound This compound This compound->H2R Competitively Blocks Cimetidine Cimetidine Cimetidine->H2R Competitively Blocks G_Protein G Protein (Gs) H2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Phosphorylates & Activates H_ion H+ Secretion Proton_Pump->H_ion Promotes

Diagram 1. Histamine H2 Receptor Signaling Pathway and Antagonism.

Experimental Protocols

The comparative data presented in this guide are derived from a variety of established experimental models. Below are summaries of the key methodologies employed in the cited studies.

In Vivo Inhibition of Food-Stimulated Gastric Acid Secretion in Humans

This clinical research model is designed to assess the efficacy of gastric acid suppressants in a physiologically relevant context.

  • Subjects: The studies typically involve healthy volunteers or patients with duodenal ulcers.

  • Procedure: After an overnight fast, a baseline measurement of gastric acid secretion is taken. A standardized meal, often a homogenized steak meal, is then infused into the stomach to stimulate acid secretion. The H2 receptor antagonist (this compound or cimetidine) or a placebo is administered orally at a specified time relative to the meal.

  • Measurement: Gastric acid output is measured over several hours using in vivo intragastric titration. This technique involves maintaining the gastric pH at a constant level (e.g., pH 5.0) by infusing a buffer solution (e.g., sodium bicarbonate). The amount of buffer required to neutralize the secreted acid over time provides a direct measure of the acid secretion rate.

  • Data Analysis: The percentage inhibition of acid secretion is calculated by comparing the acid output after drug administration to the placebo response. Plasma concentrations of the drugs are also measured at various time points to correlate pharmacokinetic parameters with the pharmacodynamic effects.

In Vitro Adenylate Cyclase Activity Assay

This biochemical assay provides a direct measure of the antagonist's effect on the H2 receptor's downstream signaling pathway.

  • Preparation: The assay utilizes homogenates of tissues rich in H2 receptors, such as the guinea pig gastric mucosa or ventricle.

  • Procedure: The tissue homogenate is incubated with histamine, which stimulates adenylyl cyclase activity. The assay is performed in the presence of varying concentrations of the H2 receptor antagonist (this compound or cimetidine).

  • Measurement: The activity of adenylyl cyclase is determined by measuring the rate of conversion of ATP to cyclic AMP (cAMP). This is often quantified using radioimmunoassay or other sensitive detection methods.

  • Data Analysis: The inhibitory constant (Ki) or the pKB value is calculated to determine the potency of the antagonist in inhibiting histamine-stimulated adenylyl cyclase activity.

Concluding Remarks

References

A Comparative Analysis of Tiotidine and Ranitidine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the histamine H2 receptor antagonists, Tiotidine and Ranitidine. This analysis is supported by experimental data to delineate their pharmacological profiles.

This compound and Ranitidine are both potent histamine H2 receptor antagonists, a class of drugs that decrease gastric acid production.[1][2] While Ranitidine became a widely used therapeutic agent for conditions such as peptic ulcer disease and gastroesophageal reflux disease (GERD), this compound was primarily utilized as a research tool.[1][3][4] This guide delves into a comparative analysis of their mechanism of action, potency, pharmacokinetics, and clinical efficacy, supported by experimental data.

Mechanism of Action: Competitive Antagonism at the H2 Receptor

Both this compound and Ranitidine exert their pharmacological effects by acting as competitive and reversible inhibitors of histamine at the H2 receptors located on gastric parietal cells. This blockade prevents histamine from stimulating these cells, thereby reducing the secretion of gastric acid.

The binding of histamine to the H2 receptor, a G-protein coupled receptor (GPCR), activates a signaling cascade. This process involves the Gs alpha subunit of the G-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated cAMP levels then activate protein kinase A (PKA), ultimately leading to the stimulation of the H+/K+ ATPase proton pump and the secretion of gastric acid. By competitively blocking the H2 receptor, this compound and Ranitidine interrupt this pathway, leading to a decrease in gastric acid production.

dot

H2_Receptor_Signaling_Pathway cluster_cell Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R Binds to G_Protein G-Protein (Gs) H2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Phosphorylates & Activates H_plus H+ Proton_Pump->H_plus Secretes Lumen Gastric Lumen H_plus->Lumen K_plus K+ K_plus->Proton_Pump Uptake Tiotidine_Ranitidine This compound / Ranitidine Tiotidine_Ranitidine->H2R Competitively Blocks

Caption: Mechanism of Action of this compound and Ranitidine.

Potency and Efficacy

Experimental data indicates that this compound is a more potent H2 receptor antagonist than Ranitidine. Potency is often measured by the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value signifies greater potency.

ParameterThis compoundRanitidineReference
pA2 Value (guinea-pig right atrium) 7.36.7
ED50 (inhibition of histamine-stimulated gastric acid secretion in dogs, μmol/kg, oral) 0.690.74

As shown in the table, this compound exhibits a higher pA2 value than Ranitidine, indicating a greater affinity for the H2 receptor. Furthermore, in vivo studies in dogs demonstrated that this compound has a slightly lower ED50 for the inhibition of histamine-stimulated gastric acid secretion, suggesting it is more potent in a physiological setting.

Pharmacokinetic Profile

The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion, are critical to its clinical utility. While comprehensive data for this compound is limited, available information allows for a general comparison with the well-characterized pharmacokinetics of Ranitidine.

ParameterThis compoundRanitidineReference
Oral Bioavailability Slower absorption with a meal~50%
Time to Peak Plasma Concentration (Tmax) Slower than cimetidine when taken with a meal2-3 hours
Elimination Half-life (t1/2) ~2-3 hours~2-3 hours
Metabolism Not extensively detailed in available literaturePrimarily hepatic (N-oxide, S-oxide, desmethylranitidine)
Excretion Not extensively detailed in available literaturePrimarily renal

Both drugs share a similar elimination half-life of approximately 2-3 hours. However, the absorption of this compound appears to be slower, particularly when administered with food. Ranitidine's oral bioavailability is around 50%, and it is primarily metabolized by the liver and excreted by the kidneys.

Clinical Efficacy and Safety

Ranitidine was a widely prescribed and generally well-tolerated medication for acid-related disorders before its withdrawal from the market due to concerns about the presence of the impurity N-nitrosodimethylamine (NDMA). Clinical trials demonstrated its effectiveness in healing duodenal and gastric ulcers and managing GERD.

Clinical data specifically comparing this compound and Ranitidine head-to-head is scarce. Most clinical studies on this compound compared it with cimetidine, another H2 receptor antagonist. These studies indicated that this compound was more potent and had a longer duration of action than cimetidine. Given that Ranitidine was also shown to be more potent than cimetidine, it can be inferred that this compound and Ranitidine have comparable or superior efficacy to cimetidine.

Experimental Protocols

Histamine H2 Receptor Binding Assay

This assay is designed to determine the binding affinity of a compound to the histamine H2 receptor.

Workflow:

H2_Binding_Assay_Workflow

Caption: Workflow for In Vivo Measurement of Gastric Acid Secretion.

Detailed Methodology:

  • Animal Preparation: A conscious dog with a surgically prepared Heidenhain pouch (a vagally denervated portion of the stomach) or a gastric fistula is used. This allows for the collection of pure gastric juice.

  • Baseline Secretion: Basal (unstimulated) gastric acid secretion is collected and measured for a defined period.

  • Drug Administration: The test compound (this compound or Ranitidine) is administered, typically orally or intravenously.

  • Stimulation of Acid Secretion: Gastric acid secretion is stimulated using a secretagogue such as histamine or pentagastrin, or by providing a meal.

  • Collection of Gastric Juice: Gastric juice is collected at regular intervals through the fistula or from the pouch.

  • Titration: The volume of the collected gastric juice is measured, and the acid concentration is determined by titration with a standard base (e.g., NaOH) to a specific pH endpoint.

  • Data Analysis: The acid output is calculated (volume × concentration) and compared to the acid output in control (placebo) experiments. The percentage inhibition of acid secretion by the test compound is then determined.

Conclusion

Both this compound and Ranitidine are effective histamine H2 receptor antagonists that inhibit gastric acid secretion. The available experimental data suggests that this compound is a more potent antagonist than Ranitidine, as evidenced by its higher pA2 value and lower ED50 in preclinical studies. While both drugs share a similar elimination half-life, differences in their absorption profiles have been noted. Ranitidine's clinical utility was well-established before its market withdrawal, and while direct comparative clinical data is limited, this compound's higher potency suggests it could have been a viable therapeutic alternative. For drug development professionals, the study of these two molecules provides valuable insights into the structure-activity relationships of H2 receptor antagonists and highlights the importance of comprehensive pharmacokinetic and safety evaluations in the development of new therapeutic agents.

References

Cross-reactivity studies of Tiotidine with other receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cross-reactivity studies of Tiotidine, a potent histamine H2-receptor inverse agonist. The information is compiled to objectively compare its performance with other potential receptor targets, supported by available experimental data.

Executive Summary

Data Presentation: this compound Receptor Selectivity

The following table summarizes the known receptor binding and functional interaction profile of this compound. It is important to note that comprehensive quantitative binding data (Ki values) for a wide range of receptors is not publicly available.

Receptor TargetReceptor FamilyThis compound Affinity/InteractionSupporting Evidence
Histamine H2 Histamine ReceptorHigh Affinity (Inverse Agonist)Radioligand binding assays, functional cAMP assays.[1]
Histamine H1 Histamine ReceptorNegligibleReported in literature, specific binding data not detailed.
Histamine H3 Histamine ReceptorNegligibleReported in literature, specific binding data not detailed.
β2-Adrenergic Adrenergic ReceptorIndirect Functional Interference (No Direct Binding)This compound impedes β2-adrenoreceptor-mediated cAMP accumulation.[2]
Other GPCRs Adrenergic, Muscarinic, Dopaminergic, SerotonergicData not publicly availableExtensive search did not yield quantitative binding data.

Experimental Protocols

Radioligand Binding Assay for Histamine H2 Receptor Affinity

This protocol is a standard method to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the histamine H2-receptor.

Materials:

  • Cell membranes expressing the human histamine H2-receptor.

  • [3H]-Tiotidine (radioligand).

  • Unlabeled this compound (competitor).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Methodology:

  • Incubation: Cell membranes are incubated with a fixed concentration of [3H]-Tiotidine and varying concentrations of unlabeled this compound in the assay buffer.

  • Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the free radioligand. The filters are washed with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • Quantification: The radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of unlabeled this compound that inhibits 50% of the specific binding of [3H]-Tiotidine (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Functional Assay for β2-Adrenergic Receptor Interference

This protocol assesses the functional consequence of this compound on the signaling of another Gs-coupled receptor.

Objective: To determine if this compound interferes with isoproterenol (a β2-adrenoreceptor agonist)-induced cAMP accumulation.

Materials:

  • U-937 cells (or other cells endogenously expressing the β2-adrenergic receptor).

  • Isoproterenol.

  • This compound.

  • 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor).

  • cAMP assay kit (e.g., ELISA-based or radioimmunoassay).

Methodology:

  • Cell Culture: U-937 cells are cultured under standard conditions.

  • Pre-incubation: Cells are pre-incubated with varying concentrations of this compound for a defined period.

  • Stimulation: The cells are then stimulated with a fixed concentration of isoproterenol (e.g., the EC50 concentration) in the presence of IBMX.

  • Lysis: After a short incubation period, the reaction is stopped, and the cells are lysed to release intracellular cAMP.

  • Quantification: The concentration of cAMP in the cell lysates is measured using a cAMP assay kit.

  • Data Analysis: The effect of this compound on isoproterenol-induced cAMP accumulation is quantified and expressed as a percentage of the response to isoproterenol alone.

Mandatory Visualizations

Gs_Signaling_Pathway cluster_membrane Cell Membrane H2R Histamine H2 Receptor G_protein Gαsβγ H2R->G_protein Activates beta2AR β2-Adrenergic Receptor beta2AR->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Histamine Histamine Histamine->H2R Activates Isoproterenol Isoproterenol Isoproterenol->beta2AR Activates This compound This compound (Inverse Agonist) This compound->H2R Binds and Stabilizes Inactive State ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Canonical Gs-coupled signaling pathway for H2 and β2-adrenergic receptors.

Tiotidine_Interference cluster_membrane Cell Membrane H2R_inactive Inactive H2 Receptor G_protein Gαsβγ H2R_inactive->G_protein Sequesters beta2AR β2-Adrenergic Receptor beta2AR->G_protein Less Gαs available for activation AC Adenylate Cyclase G_protein->AC Reduced Activation cAMP_production Reduced cAMP Production AC->cAMP_production This compound This compound This compound->H2R_inactive Binds and Stabilizes Isoproterenol Isoproterenol Isoproterenol->beta2AR Activates

Caption: Mechanism of this compound's interference with β2-adrenergic receptor signaling.

Experimental_Workflow cluster_radioligand Radioligand Binding Assay cluster_functional Functional Interference Assay prep_membranes Prepare Cell Membranes with H2-Receptors incubate Incubate with [3H]-Tiotidine and unlabeled this compound prep_membranes->incubate separate Separate Bound/ Free Ligand (Filtration) incubate->separate quantify Quantify Radioactivity separate->quantify analyze Calculate IC50 and Ki quantify->analyze culture_cells Culture U-937 Cells preincubate_tio Pre-incubate with this compound culture_cells->preincubate_tio stimulate_iso Stimulate with Isoproterenol preincubate_tio->stimulate_iso lyse_cells Lyse Cells stimulate_iso->lyse_cells measure_cAMP Measure cAMP Levels lyse_cells->measure_cAMP

Caption: Workflow for this compound cross-reactivity and affinity studies.

References

A Comparative Analysis of Tiotidine and Other H2-Receptor Antagonists for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tiotidine with other prominent H2-receptor antagonists, such as famotidine, cimetidine, and ranitidine. The focus is on presenting objective performance data, detailed experimental methodologies, and insights into the underlying signaling pathways to support research and drug development efforts in the field of gastric acid secretion inhibitors.

Performance Comparison of H2-Receptor Antagonists

The efficacy of H2-receptor antagonists is primarily determined by their potency in blocking the H2 receptor and their duration of action. The following tables summarize key quantitative data from various studies to facilitate a direct comparison.

Table 1: In Vitro Receptor Affinity (pA2 values)

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates a greater affinity of the antagonist for the receptor.

AntagonistpA2 Value (Guinea-Pig Atrium)Reference
This compound 7.3[1]
Ranitidine6.7[1]
Etintidine6.6[1]
Cimetidine6.2[1]
Famotidine8.33[2]

Note: Data for this compound and Famotidine are from different studies, which should be considered when making a direct comparison.

Table 2: In Vivo Potency for Inhibition of Gastric Acid Secretion

The ED50 value represents the dose of a drug that produces 50% of its maximal effect. In this context, it refers to the inhibition of histamine-stimulated gastric acid secretion.

AntagonistED50 (μmol/kg, Oral Administration in Dogs)Reference
This compound 0.69
Ranitidine0.74
Etintidine5.4
Cimetidine7.1
Table 3: Relative Potency and Duration of Action

This table provides a summary of the relative potencies and duration of action of this compound and famotidine as reported in clinical and preclinical studies.

FeatureThis compoundFamotidine
Relative Potency Approximately 8 times more potent than cimetidine on a molar basis as an inhibitor of acid secretion.Approximately 20 to 50 times more potent than cimetidine and about 8 times more potent than ranitidine on a weight basis.
Duration of Action More prolonged effect compared to cimetidine.Has a longer duration of action than either ranitidine or cimetidine. The duration of effect is about 10-12 hours.

Experimental Protocols

A clear understanding of the methodologies used to generate the comparative data is crucial for its interpretation and for designing future experiments.

Determination of pA2 Value in Isolated Guinea-Pig Right Atrium

This in vitro assay assesses the affinity of an antagonist for the H2 receptor by measuring its ability to inhibit the chronotropic (heart rate) effects of a histamine agonist.

Methodology:

  • Tissue Preparation: The spontaneously beating right atrium is dissected from a guinea pig and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Recording: The atrial rate is recorded using a force-displacement transducer connected to a polygraph.

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve for a histamine agonist (e.g., histamine or dimaprit) is established by adding increasing concentrations of the agonist to the organ bath and recording the increase in heart rate.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the H2-receptor antagonist (e.g., this compound or famotidine) for a predetermined period to allow for equilibrium to be reached.

  • Shift in Agonist Response: In the presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated.

  • Schild Plot Analysis: The dose ratio (the ratio of the agonist concentration required to produce the same response in the presence and absence of the antagonist) is calculated for several antagonist concentrations. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the resulting linear regression gives the pA2 value.

In Vivo Intragastric Titration for Gastric Acid Secretion

This in vivo method measures the ability of an H2-receptor antagonist to inhibit gastric acid secretion in response to a stimulant.

Methodology:

  • Animal Model: Conscious Heidenhain pouch dogs or gastric fistula dogs are commonly used.

  • Gastric Acid Stimulation: Gastric acid secretion is stimulated by a continuous intravenous infusion of histamine or pentagastrin, or by a meal.

  • Intragastric Titration: The gastric contents are continuously aspirated and the pH is maintained at a constant level (e.g., pH 5.0) by the intragastric infusion of a titrant, typically sodium bicarbonate. The amount of titrant required to maintain the pH is a direct measure of the rate of acid secretion.

  • Drug Administration: The H2-receptor antagonist is administered orally or intravenously at various doses.

  • Measurement of Inhibition: The inhibition of acid secretion is calculated by comparing the acid output after drug administration to the control (placebo) acid output. The ED50 is then determined from the dose-response curve.

Signaling Pathways

H2-receptor antagonists exert their primary effect by blocking the canonical Gs-cAMP signaling pathway. However, recent evidence suggests a more complex mechanism involving biased signaling.

Canonical Gs-cAMP Pathway

Histamine binding to the H2 receptor on parietal cells activates the Gs alpha subunit of the associated G protein. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to the activation of the H+/K+ ATPase (proton pump) and the secretion of gastric acid. H2-receptor antagonists competitively block the binding of histamine to the H2 receptor, thereby inhibiting this entire cascade.

Gs_cAMP_Pathway Histamine Histamine H2R H2 Receptor Histamine->H2R Binds G_Protein G Protein (Gs) H2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Activates Acid_Secretion Gastric Acid Secretion Proton_Pump->Acid_Secretion Promotes Antagonist This compound / Famotidine (Antagonist) Antagonist->H2R Blocks

Caption: Canonical H2 Receptor Signaling Pathway.

Biased Signaling and the ERK1/2 Pathway

Recent studies have revealed that some H2-receptor antagonists, including this compound and famotidine, exhibit biased signaling. While they act as inverse agonists on the Gs-cAMP pathway (i.e., they reduce basal cAMP levels), they can simultaneously act as agonists for other signaling pathways, such as the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.

This biased agonism suggests that these antagonists stabilize a receptor conformation that is uncoupled from Gs but can still interact with other signaling molecules to activate the ERK1/2 cascade. The activation of the ERK1/2 pathway by these H2-receptor antagonists has been shown to be independent of G protein-coupled receptor kinases (GRKs). For famotidine, this can also lead to receptor desensitization and internalization.

Biased_Signaling_Pathway cluster_cAMP Gs-cAMP Pathway cluster_ERK ERK1/2 Pathway H2R_cAMP H2 Receptor Gs Gs H2R_cAMP->Gs AC_cAMP Adenylyl Cyclase Gs->AC_cAMP cAMP_node cAMP AC_cAMP->cAMP_node H2R_ERK H2 Receptor Signaling_Intermediates Signaling Intermediates H2R_ERK->Signaling_Intermediates MEK MEK Signaling_Intermediates->MEK ERK ERK1/2 MEK->ERK Antagonist This compound / Famotidine Antagonist->H2R_cAMP Inverse Agonist (Inhibits) Antagonist->H2R_ERK Agonist (Activates)

Caption: Biased Signaling of H2-Receptor Antagonists.

Comparative Experimental Workflow

The following diagram illustrates a logical workflow for the comparative evaluation of novel H2-receptor antagonists against established compounds like this compound and famotidine.

Experimental_Workflow Start Novel H2-Receptor Antagonist Candidate In_Vitro_Screening In Vitro Screening: Receptor Binding Assay (pA2) Start->In_Vitro_Screening In_Vivo_Potency In Vivo Potency: Gastric Acid Secretion (ED50) In_Vitro_Screening->In_Vivo_Potency Signaling_Studies Signaling Pathway Analysis: cAMP and ERK1/2 Assays In_Vivo_Potency->Signaling_Studies Comparison Data Comparison with This compound & Famotidine Signaling_Studies->Comparison Decision Lead Candidate Selection Comparison->Decision Decision->Start Re-evaluate Preclinical Preclinical Development Decision->Preclinical Proceed

Caption: Comparative Evaluation Workflow.

Conclusion

This compound and famotidine are both potent H2-receptor antagonists with extended durations of action compared to earlier compounds like cimetidine. While direct comparative studies providing pA2 or ED50 values for both drugs under the same conditions are limited, the available data suggests that famotidine may have a higher affinity for the H2 receptor.

A key differentiator for both this compound and famotidine is their exhibition of biased signaling. Their ability to act as inverse agonists on the canonical cAMP pathway while simultaneously activating the ERK1/2 pathway presents a more nuanced mechanism of action than simple competitive antagonism. This dual activity could have implications for their overall therapeutic profiles and warrants further investigation in drug development programs. Researchers are encouraged to utilize the outlined experimental protocols to generate robust comparative data for novel H2-receptor antagonist candidates.

References

A Head-to-Head Examination of Tiotidine and Other Gastric Acid Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tiotidine, a potent histamine H2-receptor antagonist, with other significant players in the gastric acid inhibitor landscape. By presenting key experimental data, detailed methodologies, and visual representations of underlying mechanisms, this document serves as a crucial resource for professionals in the field.

Executive Summary

This compound is a selective histamine H2-receptor antagonist, demonstrating a longer duration of action and greater potency compared to the first-generation H2-receptor antagonist, cimetidine.[1][2] While H2-receptor antagonists like this compound play a crucial role in managing gastric acid secretion, clinical evidence suggests that proton pump inhibitors (PPIs) are generally more effective for the treatment of erosive esophagitis.[3][4] This guide will delve into the comparative efficacy and mechanistic differences between these drug classes.

Data Presentation: this compound vs. Cimetidine

A key head-to-head study provides granular data on the comparative efficacy of this compound and cimetidine in inhibiting food-stimulated gastric acid secretion in duodenal ulcer patients.

Table 1: Inhibition of Food-Stimulated Gastric Acid Secretion [1]

Time After MedicationDrug & DosageMean Inhibition of Acid Secretion
1-2 hoursThis compound 150 mg~ Same as Cimetidine 300 mg
5-7 hoursThis compound 150 mg80%
5-7 hoursThis compound 300 mg97%
5-7 hoursCimetidine 300 mg22%
10-12 hoursThis compound 150 mg22%
10-12 hoursThis compound 300 mg53%
10-12 hoursCimetidine 300 mg0% (No inhibitory effect)

Table 2: Comparative Potency and Pharmacokinetics

ParameterThis compoundCimetidine
Relative Potency 8-9 times more potent than cimetidineBaseline
Plasma Concentration for 50% Inhibition 0.04 +/- 0.003 microgram/ml0.41 +/- 0.04 microgram/ml
Onset of Action Similar to cimetidineSimilar to this compound
Duration of Effect Longer than cimetidineShorter than this compound
Effect on Gastrin Release No significant effectNo significant effect
Effect on Gastric Emptying No significant effectNo significant effect

H2-Receptor Antagonists vs. Proton Pump Inhibitors (PPIs)

Meta-analyses comparing the broader classes of H2-receptor antagonists and PPIs have consistently shown a therapeutic advantage for PPIs in the treatment of erosive esophagitis.

Table 3: Healing Rates in Erosive Esophagitis (Meta-Analysis Data)

Treatment GroupSymptomatic ReliefEsophagitis Healing Rate
Proton Pump Inhibitors (PPIs) 83%78%
H2-Receptor Antagonists (H2RAs) 60%50%

Experimental Protocols

The following is a detailed methodology for a key experiment comparing the effects of this compound and cimetidine on food-stimulated gastric acid secretion.

Objective: To evaluate the potency and duration of action of this compound compared to cimetidine on food-stimulated gastric acid secretion in patients with duodenal ulcers.

Study Design: Randomized, controlled clinical trial.

Participants: Patients diagnosed with duodenal ulcers.

Methodology:

  • Medication Administration: Participants were administered an oral dose of either this compound (150 mg or 300 mg) or cimetidine (300 mg).

  • Meal Stimulation: Homogenized steak meals were infused into the stomach at specific time points post-medication: immediately after, 1 hour after, 5 hours after, and 10 hours after.

  • Gastric Acid Measurement: Food-stimulated acid secretion was measured using in vivo intragastric titration. This technique involves maintaining the gastric pH at a fixed level (e.g., pH 5.0) by infusing a known concentration of a base (e.g., sodium bicarbonate). The amount of base required to neutralize the secreted acid over a specific period is used to calculate the acid secretion rate.

  • Data Analysis: The percentage inhibition of acid secretion was calculated by comparing the acid secretion rates after medication to a baseline measurement.

Mandatory Visualizations

Signaling Pathway of Gastric Acid Inhibition

The following diagram illustrates the distinct mechanisms of action of H2-receptor antagonists and proton pump inhibitors in the parietal cell.

cluster_ParietalCell Parietal Cell cluster_Inhibitors Inhibitors Histamine Histamine H2R H2 Receptor Histamine->H2R Binds to AC Adenylate Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates PPI H+/K+ ATPase (Proton Pump) PKA->PPI Phosphorylates & Activates H_ion H+ PPI->H_ion Pumps into Lumen Gastric_Lumen Gastric Lumen H_ion->Gastric_Lumen K_ion K+ K_ion->PPI Pumps into Cell This compound This compound (H2RA) This compound->H2R Blocks Omeprazole Omeprazole (PPI) Omeprazole->PPI Inhibits

Caption: Mechanism of action for H2-receptor antagonists and proton pump inhibitors.

Experimental Workflow for Comparing Gastric Acid Inhibitors

This diagram outlines the logical flow of a clinical trial designed to compare the efficacy of different gastric acid inhibitors.

Start Patient Recruitment (Duodenal Ulcer Diagnosis) Randomization Randomization Start->Randomization GroupA Group A (this compound) Randomization->GroupA GroupB Group B (Cimetidine) Randomization->GroupB GroupC Group C (Placebo) Randomization->GroupC Medication Oral Medication Administration GroupA->Medication GroupB->Medication GroupC->Medication Meal Food Stimulation (Standardized Meal) Medication->Meal Measurement Measure Gastric Acid Secretion (Intragastric Titration) Meal->Measurement Data Data Collection & Analysis Measurement->Data Comparison Compare Inhibition, Potency, & Duration Data->Comparison Conclusion Conclusion on Relative Efficacy Comparison->Conclusion

Caption: Workflow of a comparative clinical trial for gastric acid inhibitors.

References

Reproducibility of Tiotidine's Effects: A Comparative Analysis Across Different Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the consistent and variable effects of a compound across different cellular contexts is paramount. This guide provides an objective comparison of the biological effects of Tiotidine, a potent histamine H2 receptor antagonist, in various cell lines. Experimental data is presented to highlight the reproducibility of its primary mechanism of action and explore differential downstream effects, with a comparative look at other H2 receptor antagonists.

This compound is a highly selective antagonist of the histamine H2 receptor (H2R), a G-protein coupled receptor (GPCR) primarily known for its role in regulating gastric acid secretion.[1][2] Beyond its well-established function as an antagonist, this compound has also been characterized as an inverse agonist, capable of reducing the basal activity of constitutively active H2 receptors.[3][4] This dual activity profile makes the study of its effects in different cellular systems particularly compelling. This guide will delve into the reproducibility of this compound's impact on key cellular processes, namely cyclic AMP (cAMP) modulation and cell proliferation, across the human monocytic cell line U-937, the human embryonic kidney cell line HEK-293, and the human gastric adenocarcinoma cell line MKN 28.

Comparative Efficacy of this compound and Other H2 Receptor Antagonists

The primary effect of this compound is the modulation of intracellular cAMP levels. As an H2 receptor antagonist, it blocks the histamine-induced increase in cAMP. As an inverse agonist, it can decrease basal cAMP levels in cells with constitutive H2 receptor activity. The following tables summarize the quantitative data on the effects of this compound and its alternatives on cAMP levels and cell proliferation in different cell lines.

Cell LineCompoundAssayEndpointResultReference
U-937This compoundcAMP AssayBasal cAMP ReductionDose-dependent decrease[1]
U-937This compoundcAMP Assay (forskolin-pretreated)cAMP ReductionDose-dependent decrease
COS-7 (H2R-transfected)This compoundcAMP AssaycAMP ReductionDose-dependent decrease
HEK293T (H2R-transfected)This compoundcAMP AssayInhibition of amthamine-induced cAMP accumulationEffective inhibition
HEK293T (H2R-transfected)RanitidinecAMP AssayInhibition of amthamine-induced cAMP accumulationEffective inhibition

Table 1: Comparative Effects of H2 Receptor Antagonists on cAMP Levels. This table summarizes the observed effects of this compound and Ranitidine on cyclic AMP (cAMP) levels in different cell lines. The data highlights the consistent ability of these antagonists to modulate the H2 receptor signaling pathway.

Cell LineCompoundAssayEndpointResultReference
MKN 28Roxatidine[3H] Thymidine Uptake & Cell CountsProliferationDose-dependent enhancement
MKN 28Ranitidine[3H] Thymidine Uptake & Cell CountsProliferationDose-dependent enhancement
Caco-2CimetidineProliferation AssayInhibition of proliferation (in the presence of histamine)Significant inhibition at 10⁻⁵ M
Caco-2RanitidineProliferation AssayInhibition of proliferation (alone and with histamine)Significant inhibition at 10⁻⁷ M
LoVoCimetidineProliferation AssayProliferationNo effect
LoVoRanitidineProliferation AssayProliferationNo effect
KATO-III & AGSCimetidineCell Counting, [3H]thymidine incorporation, MTT assayReversal of histamine-stimulated proliferationSignificant reversal at 10⁻⁵ M
KATO-III & AGSRanitidineCell Counting, [3H]thymidine incorporation, MTT assayReversal of histamine-stimulated proliferationTendency to attenuate, but not statistically significant
KATO-III & AGSFamotidineCell Counting, [3H]thymidine incorporation, MTT assayReversal of histamine-stimulated proliferationNo effect

Table 2: Comparative Effects of H2 Receptor Antagonists on Cell Proliferation. This table presents the effects of various H2 receptor antagonists on the proliferation of different cancer cell lines. The data indicates that the impact on cell proliferation can be cell line-dependent and may not always correlate directly with H2 receptor antagonism. Direct quantitative data for this compound's effect on MKN 28 and HEK-293 cell proliferation was not available in the reviewed literature.

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed experimental methodologies are crucial. Below are the protocols for the key experiments discussed in this guide.

[3H]-Tiotidine Binding Assay

This assay is used to characterize the binding of this compound to the H2 receptor.

  • Cell Preparation: U-937 cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum. For membrane preparation, cells are harvested, washed, and homogenized. The membrane fraction is then isolated by centrifugation.

  • Binding Reaction: Membrane fractions or intact cells are incubated with various concentrations of [3H]-Tiotidine in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4) at a specified temperature (e.g., 4°C or 37°C) for a defined period to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioactivity.

  • Quantification: The radioactivity retained on the filters, representing bound [3H]-Tiotidine, is measured using a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of a non-labeled H2 antagonist) from total binding. Scatchard analysis is often used to determine the binding affinity (Kd) and the number of binding sites (Bmax).

cAMP Assay

This assay quantifies the intracellular levels of cyclic AMP, a key second messenger in the H2 receptor signaling pathway.

  • Cell Culture and Treatment: U-937 or HEK-293 cells are cultured in appropriate media. Prior to the assay, cells are often pre-incubated with a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation. Cells are then stimulated with histamine or an H2R agonist (e.g., amthamine) in the presence or absence of this compound or other antagonists for a specific time (e.g., 9 minutes at 37°C).

  • cAMP Extraction: The reaction is stopped, and intracellular cAMP is extracted using methods such as ethanol precipitation or cell lysis buffers provided in commercial kits.

  • Quantification: cAMP levels are determined using various methods, including competitive binding assays with a [3H]-cAMP tracer and protein kinase A (PKA), or by using commercially available enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF) kits.

  • Data Analysis: The amount of cAMP is typically normalized to the protein concentration or cell number. For antagonist studies, the inhibition of agonist-stimulated cAMP production is calculated.

Cell Proliferation Assays (MTT and [3H]-Thymidine Incorporation)

These assays are used to assess the effect of this compound and other compounds on cell growth.

  • Cell Seeding: Cells (e.g., MKN 28, Caco-2) are seeded in multi-well plates at a specific density and allowed to adhere and grow for a certain period.

  • Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, cimetidine, ranitidine) for a defined duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

    • The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO or SDS solution).

    • The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • [3H]-Thymidine Incorporation Assay:

    • [3H]-Thymidine is added to the cell culture medium for the final hours of the treatment period.

    • Actively proliferating cells incorporate the radiolabeled thymidine into their newly synthesized DNA.

    • The cells are then harvested, and the DNA is precipitated.

    • The amount of incorporated radioactivity is measured using a scintillation counter, which reflects the rate of DNA synthesis and, consequently, cell proliferation.

Signaling Pathways and Molecular Interactions

The primary signaling pathway initiated by H2 receptor activation involves the Gs alpha subunit of the G-protein, which in turn activates adenylyl cyclase to produce cAMP. This compound, as an antagonist/inverse agonist, inhibits this process. However, the downstream consequences of H2 receptor modulation can be more complex and cell-type specific, potentially involving crosstalk with other signaling cascades.

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H2R Histamine H2 Receptor Histamine->H2R Activates G_Protein Gs Protein H2R->G_Protein Activates This compound This compound This compound->H2R Inhibits AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Phosphorylates Targets

Figure 1: Canonical H2 Receptor Signaling Pathway.

Recent evidence suggests that H2 receptor signaling can also intersect with other major pathways, such as the PI3K/AKT/mTOR and Ras/MEK/ERK pathways. Studies in HEK293T cells have shown that the H2R agonist amthamine can inhibit the PI3K/AKT/mTOR pathway while stimulating the Ras/MEK/ERK pathway, and this effect on cAMP can be blocked by this compound. This indicates a more intricate signaling network than previously appreciated.

Signaling_Crosstalk cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H2R_Agonist H2R Agonist (e.g., Amthamine) H2R Histamine H2 Receptor H2R_Agonist->H2R Activates Gs_AC_cAMP Gs -> AC -> cAMP H2R->Gs_AC_cAMP PI3K_AKT PI3K/AKT/mTOR Pathway H2R->PI3K_AKT Inhibits Ras_MEK_ERK Ras/MEK/ERK Pathway H2R->Ras_MEK_ERK Activates This compound This compound This compound->H2R Inhibits Proliferation Cell Proliferation PI3K_AKT->Proliferation Promotes Ras_MEK_ERK->Proliferation

Figure 2: Potential Crosstalk of H2R Signaling.

The experimental workflow for investigating these effects typically involves a series of in vitro assays.

Experimental_Workflow start Select Cell Line (U-937, HEK-293, MKN 28) culture Cell Culture start->culture treatment Treatment with this compound and/or Alternatives culture->treatment binding_assay [3H]-Tiotidine Binding Assay treatment->binding_assay cAMP_assay cAMP Assay treatment->cAMP_assay proliferation_assay Proliferation Assay (MTT, [3H]-Thymidine) treatment->proliferation_assay western_blot Western Blot for Signaling Proteins (e.g., pERK) treatment->western_blot analysis Data Analysis and Comparison binding_assay->analysis cAMP_assay->analysis proliferation_assay->analysis western_blot->analysis

Figure 3: General Experimental Workflow.

Conclusion

The available data indicates that this compound's primary effect as a potent H2 receptor antagonist and inverse agonist, leading to the modulation of cAMP levels, is a reproducible phenomenon across different cell lines, including U-937 and HEK-293. However, the downstream consequences of H2 receptor modulation on cell proliferation appear to be more cell-type specific and may not be solely dependent on the canonical H2R-cAMP pathway. While some H2 receptor antagonists like cimetidine and ranitidine have been shown to inhibit proliferation in certain cancer cell lines, this effect is not universally observed and the underlying mechanisms may be independent of the H2 receptor.

The lack of direct comparative data for this compound's effect on the proliferation of cell lines such as MKN 28 highlights an area for future investigation. Further research, including proteomic and phosphoproteomic studies, would be beneficial to elucidate the full spectrum of signaling pathways modulated by this compound in different cellular contexts. This would provide a more comprehensive understanding of its potential therapeutic applications beyond gastric acid suppression. For researchers in drug development, these findings underscore the importance of evaluating compounds in multiple cell lines to fully characterize their activity and predict their in vivo effects.

References

A Comparative Pharmacokinetic Analysis of Tiotidine and Cimetidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two histamine H2-receptor antagonists, Tiotidine and cimetidine. The information presented is compiled from published experimental data to assist researchers and professionals in the field of drug development in understanding the key differences and similarities between these two compounds.

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for this compound and cimetidine based on available human studies.

Pharmacokinetic ParameterThis compoundCimetidineReference(s)
Elimination Half-life (t½) ~2-3 hours~2-3 hours[1]
Potency (IC50 for inhibition of food-stimulated gastric acid secretion) 0.04 ± 0.003 µg/mL0.41 ± 0.04 µg/mL[1]
Relative Potency Approximately 8-10 times more potent than cimetidine-[1][2][3]
Area Under the Plasma Concentration Curve (AUC) Oral doses of cimetidine result in an AUC approximately three times that of this compound-
Bioavailability (oral) Not explicitly reported in cited studies~60-78%N/A
Volume of Distribution (Vd) Not explicitly reported in cited studies~1 L/kgN/A
Total Body Clearance Not explicitly reported in cited studies~500-600 mL/minN/A

Experimental Protocols

The data presented in this guide are primarily derived from clinical studies involving healthy volunteers and patients with duodenal ulcers. The general methodologies employed in these studies are outlined below.

Study Design

Many of the comparative studies utilized a crossover design where subjects would receive both this compound and cimetidine, with a washout period between treatments to avoid carry-over effects. This design allows for intra-subject comparison, reducing variability.

Drug Administration and Dosing
  • Oral Administration: this compound and cimetidine were administered orally, often with a standardized meal or in a fasting state to assess the impact of food on absorption.

  • Dosage: Dosages varied between studies, with common oral doses for cimetidine being 300 mg and for this compound being 150 mg, reflecting their difference in potency.

Pharmacokinetic Sampling and Analysis
  • Blood Sampling: Venous blood samples were collected at predetermined time points following drug administration.

  • Plasma Concentration Measurement: Plasma concentrations of this compound and cimetidine were determined using high-performance liquid chromatography (HPLC) methods. These methods involve extraction of the drugs from plasma followed by chromatographic separation and quantification.

Pharmacodynamic Assessment
  • Gastric Acid Secretion Measurement: The primary pharmacodynamic endpoint was the inhibition of gastric acid secretion. This was often measured by in vivo intragastric titration following stimulation with a meal.

Visualizing Pharmacokinetic and Pharmacodynamic Relationships

The following diagrams illustrate key aspects of the comparative pharmacokinetics and the experimental workflow described in the cited studies.

Caption: Comparative Pharmacokinetic Pathways of this compound and Cimetidine.

Experimental_Workflow Start Subject Recruitment (Crossover Design) Dosing Oral Administration (this compound or Cimetidine) Start->Dosing Sampling Serial Blood Sampling Dosing->Sampling PD_Assessment Pharmacodynamic Assessment (Gastric Acid Secretion) Dosing->PD_Assessment Analysis Plasma Drug Concentration Measurement (HPLC) Sampling->Analysis Data_Analysis Pharmacokinetic & Pharmacodynamic Data Analysis Analysis->Data_Analysis PD_Assessment->Data_Analysis End Comparative Analysis Data_Analysis->End

Caption: General Experimental Workflow for Comparative Pharmacokinetic Studies.

Summary of Key Findings

  • Similar Elimination Rates: Both this compound and cimetidine exhibit a similar and relatively rapid elimination from the body, with half-lives in the range of 2 to 3 hours.

  • Potency and Duration of Effect: this compound is a significantly more potent inhibitor of gastric acid secretion than cimetidine, as indicated by its lower IC50 value. This higher potency contributes to a longer duration of action for this compound.

  • Absorption and Bioavailability: While both drugs are absorbed orally, cimetidine generally achieves a higher area under the plasma concentration curve (AUC) compared to this compound after oral administration. When taken with a meal, the absorption of this compound is slower compared to both fasting conditions and to cimetidine taken with a meal.

  • Clinical Implications: The longer duration of effect observed with this compound is attributed to its higher potency, which allows it to maintain effective plasma concentrations for a longer period compared to clinical doses of cimetidine.

References

Safety Operating Guide

Navigating the Safe Disposal of Tiotidine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide to the proper disposal of Tiotidine, a potent and selective histamine H2-receptor antagonist. While this compound is not classified as a hazardous substance under EC Directives, adherence to established laboratory waste management protocols is essential to ensure a safe and compliant work environment.

This compound: Key Safety and Handling Data

The following table summarizes essential information for this compound. It is important to note that while it is not classified as hazardous, standard laboratory precautions should always be observed when handling this compound.

PropertyValueSource
Chemical Name This compoundTocris Bioscience[1]
CAS Number 69014-14-8Tocris Bioscience[1]
Molecular Formula C10H16N8S2Tocris Bioscience[1]
Molecular Weight 312.41Tocris Bioscience[1]
Hazard Classification This substance does not meet the classification criteria of the EC Directives 67/548/EEC, 1999/45/EC or 1272/2008.Tocris Bioscience[1]
Labeling Requirements The product does not need to be labelled in accordance with EC directives or respective national laws.Tocris Bioscience

Procedural Guide for this compound Disposal

The following protocol outlines the recommended steps for the safe disposal of this compound from a research laboratory. This procedure is designed to minimize environmental impact and ensure compliance with general laboratory safety standards.

1. Personal Protective Equipment (PPE)

  • Before handling this compound, ensure you are wearing appropriate personal protective equipment, including:

    • Safety glasses or goggles

    • Laboratory coat

    • Chemical-resistant gloves (e.g., nitrile)

2. Waste Segregation and Collection

  • Solid this compound Waste:

    • Collect any unused or expired solid this compound in a designated, sealed, and clearly labeled waste container. The label should include the chemical name ("this compound") and the date.

    • Do not mix with other chemical wastes unless explicitly permitted by your institution's hazardous waste management plan.

  • Contaminated Materials:

    • Any materials that have come into direct contact with this compound, such as weighing paper, contaminated gloves, or pipette tips, should be collected in a separate, sealed plastic bag or container labeled as "this compound Contaminated Waste."

  • Solutions Containing this compound:

    • Aqueous or solvent-based solutions containing this compound should be collected in a designated, sealed, and labeled waste container.

    • The label must clearly indicate the contents, including the solvent used and the approximate concentration of this compound.

    • Do not dispose of solutions containing this compound down the drain.

3. Storage of this compound Waste

  • Store the sealed and labeled this compound waste containers in a designated and secure waste accumulation area within the laboratory.

  • Ensure the storage area is away from general laboratory traffic and incompatible chemicals.

4. Final Disposal

  • Arrange for the collection of the this compound waste by your institution's licensed hazardous waste disposal contractor.

  • Provide the contractor with a clear inventory of the waste being collected.

  • Follow all institutional and local regulations for the final disposal of non-hazardous chemical waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

Tiotidine_Disposal_Workflow cluster_prep Preparation cluster_assessment Waste Assessment cluster_segregation Segregation & Collection cluster_final Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Identify Waste Form ppe->assess_form collect_solid Collect in Labeled Solid Waste Container assess_form->collect_solid Solid collect_liquid Collect in Labeled Liquid Waste Container assess_form->collect_liquid Liquid Solution collect_contaminated Collect in Labeled Contaminated Waste Bag assess_form->collect_contaminated Contaminated Material store_waste Store in Designated Waste Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_contaminated->store_waste contact_disposal Arrange for Pickup by Licensed Waste Contractor store_waste->contact_disposal end End: Compliant Disposal contact_disposal->end

References

Personal protective equipment for handling Tiotidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and disposal plans for handling Tiotidine in a laboratory setting. Adherence to these procedures is critical to ensure personal safety and maintain a secure research environment.

Chemical and Physical Properties

This compound is a potent and selective histamine H2-receptor antagonist used in laboratory research.[1][2] A summary of its key chemical and physical properties is provided below.

PropertyValue
Molecular Formula C10H16N8S2[1]
Molecular Weight 312.41 g/mol
CAS Number 69014-14-8
Appearance White Solid
Purity ≥98% (HPLC)
Storage Store at room temperature.
Solubility Soluble to 100 mM in DMSO and to 10 mM in ethanol.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.

Protection TypeRecommended EquipmentSpecifications and Best Practices
Eye and Face Protection Safety glasses with side shields, or chemical safety goggles. A face shield may be necessary if there is a splash potential.All eye and face protection should be ANSI Z87 or CSA approved. Eyewash stations should be readily accessible in the work area.
Skin Protection Chemically compatible gloves (e.g., nitrile). A cloth lab coat is recommended for handling laboratory-scale quantities.Use handling practices that minimize direct hand contact. For handling solutions, ensure the glove material is resistant to the solvent being used. Avoid powdered latex gloves to prevent allergies.
Respiratory Protection A NIOSH-approved respirator is necessary when there is a risk of inhaling dust.An effective respirator program, compliant with OSHA 29 CFR 1910.134, must be in place if respirators are required.

Health Hazards and First Aid

This compound is irritating to the eyes and skin. Symptoms of exposure to histamine H2-receptor antagonists can include gastrointestinal disturbances, headache, dizziness, and skin rash.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If symptoms develop or persist, seek medical attention.
Skin Contact Rinse the affected skin area with water or shower. If irritation develops and persists, get medical attention.
Eye Contact Immediately rinse eyes with water. If irritation develops and persists, seek medical attention.
Ingestion Rinse the mouth. If a large amount is ingested, contact a poison control center immediately.

Handling and Disposal Workflow

Proper handling and disposal of this compound are crucial for laboratory safety and environmental protection. The following workflow outlines the necessary steps from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area prep_materials Gather Handling and Spill-Control Materials prep_area->prep_materials handle_weigh Weigh this compound Solid prep_materials->handle_weigh Proceed to Handling handle_dissolve Prepare Solution (if applicable) handle_weigh->handle_dissolve handle_exp Perform Experiment handle_dissolve->handle_exp clean_decontaminate Decontaminate Work Surfaces handle_exp->clean_decontaminate Proceed to Cleanup clean_dispose Dispose of Waste in a Labeled, Sealed Container clean_decontaminate->clean_dispose clean_ppe Doff and Dispose of PPE Properly clean_dispose->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Workflow for the safe handling and disposal of this compound.

Accidental Release and Disposal Plan

Accidental Release Measures: In the event of a spill, keep unnecessary personnel away. Ensure adequate ventilation and avoid inhaling any dust. Wear the appropriate personal protective equipment as outlined above. For solid spills, sweep or vacuum the material into a suitable container for disposal, avoiding dust generation. Clean the affected surface thoroughly to remove any residual contamination.

Disposal Plan: Dispose of waste this compound and any contaminated materials in a suitable, sealed container. Follow all federal, state, and local regulations for chemical waste disposal. Clean all equipment and work surfaces with a suitable detergent or solvent after use.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tiotidine
Reactant of Route 2
Reactant of Route 2
Tiotidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。